N,N'-Diethylthiourea
Description
Historical Context of Thiourea (B124793) Derivatives in Chemical Science
Thiourea and its derivatives have a rich history in the chemical sciences, recognized for their versatile applications in industry, analytical chemistry, and metallurgy. sphinxsai.com The fundamental thiourea structure, analogous to urea (B33335) with a sulfur atom replacing the oxygen, provides a scaffold for a wide array of derivatives with diverse properties. chemicalland21.com Historically, these compounds have been pivotal as versatile intermediates for synthesizing various materials, including thermosetting resins, dyes, flame retardants, and vulcanization accelerators. chemicalland21.com In the realm of medicinal chemistry, early 20th-century research identified thiourea derivatives as having significant biological activity, leading to the development of chemotherapeutic agents. nih.gov A significant breakthrough in coordination chemistry was the discovery that thioureas can act as effective ligands, capable of coordinating to metal ions through either their sulfur or nitrogen atoms, a versatility that sparked extensive research. sphinxsai.comcdnsciencepub.com
Significance of N,N'-Diethylthiourea within Organic and Inorganic Chemistry
The significance of this compound (DETU) spans both organic and inorganic chemistry due to its unique structural features.
In organic chemistry , DETU serves as a valuable reagent and building block for the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com Its reactivity allows it to participate in various reactions to form heterocyclic compounds. For instance, it is used as a reactant to prepare:
2-(Ethylimino)-3-ethyl-thiazolidin-4-one through cyclization with 2-chloroacetic acid. sigmaaldrich.comchemicalbook.com
Methyl 3-ethyl-2-(ethylimino)-3,4-dihydro-4-oxo-2H-1,3-thiazine-6-carboxylate via a one-pot reaction with dimethyl acetylenedicarboxylate. sigmaaldrich.comchemicalbook.com
3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid by reacting with formaldehyde (B43269) and β-alanine. sigmaaldrich.comchemicalbook.com
In inorganic chemistry , this compound is widely studied as a ligand in coordination chemistry. cdnsciencepub.com Like other thioureas, it typically coordinates to metal ions through its sulfur atom. scielo.org.za This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as a Lewis acid and the DETU ligand, via its sulfur atom, functions as a Lewis base. researchgate.net It forms stable coordination complexes with a variety of transition metals, including cobalt(II), cadmium(II), nickel(II), copper(II), and zinc(II). researchgate.netacs.orgresearchgate.net The study of these metal complexes is crucial for understanding coordination geometries, bonding, and the electronic properties of the resulting compounds. Research has shown that DETU can form both simple molecular complexes, such as [Cd(detu)₂Br₂], and more complex ionic structures. researchgate.netsemanticscholar.org
Evolution of Research Trajectories for this compound
The focus of academic research on this compound has evolved significantly over time. Initial studies centered on its synthesis, basic characterization, and its application as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. chemicalland21.comiarc.frca.gov These industrial applications, particularly in the manufacture of neoprene, drove early interest in its properties. iarc.frebi.ac.uk
Later research shifted towards its more nuanced roles in chemistry. The ability of DETU to form stable metal complexes led to extensive investigations in coordination chemistry. cdnsciencepub.com Researchers began to explore the structural diversity of these complexes, characterizing tetrahedral and octahedral geometries and studying their spectroscopic and magnetic properties. cdnsciencepub.comsemanticscholar.org More recently, the focus has expanded into materials science and supramolecular chemistry. Scientists are now using this compound and related ligands to construct sophisticated molecular architectures.
Scope and Objectives of Current Academic Inquiry
Contemporary academic research on this compound is diverse and targets advanced applications. A key area of inquiry is its use as a building block for novel materials with specific functional properties. researchgate.net Current objectives include:
Synthesis of Advanced Coordination Polymers: Researchers are creating new cyano-bridged heterometallic complexes using DETU as a ligand. scielo.org.zaresearchgate.net These materials, such as [Cu(detu)₄Ni(CN)₄]·2H₂O and [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, are investigated for their unique structural, spectroscopic, and thermal properties. scielo.org.zaresearchgate.net
Development of Supramolecular Assemblies: There is growing interest in using complex ligands derived from DETU, such as furan-2,5-dicarbonylbis(N,N-diethylthiourea), to create self-assembled mixed-metal macrocycles. These structures can encapsulate other ions and are being explored for potential applications like cation exchange.
Exploration of Novel Synthesis Methods: To make the synthesis of DETU-containing complexes more efficient and environmentally friendly, researchers are exploring alternative methods like ultrasonic-assisted synthesis. semanticscholar.org
Computational and Mechanistic Studies: Quantum theoretical approaches are being used to investigate the reaction mechanisms of DETU, for example, its reaction with hydroxyl radicals, to better understand its reactivity at a molecular level. researchgate.net
This ongoing research highlights the transition of this compound from a simple industrial chemical to a versatile tool in advanced materials and supramolecular chemistry.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂N₂S | iarc.frnih.gov |
| Molecular Weight | 132.23 g/mol | iarc.frnih.gov |
| Appearance | White to off-white crystalline solid/powder | cymitquimica.comiarc.frfishersci.com |
| Melting Point | 75 - 79 °C | chemicalland21.comfishersci.comfishersci.pt |
| Boiling Point | Decomposes | chemicalland21.comiarc.fr |
| Solubility | Soluble in water, ethanol (B145695), and acetone (B3395972). Very soluble in diethyl ether. | cymitquimica.comchemicalland21.comiarc.fr |
| logP (Octanol/Water Partition Coefficient) | 0.57 | nih.govfishersci.pt |
| pH (of aqueous solution) | 7 (38 g/L solution) | fishersci.com |
Table 2: Research Data on this compound (detu) Complexes
| Complex Formula | Research Finding | Source(s) |
| [Cd(detu)₂Br₂] | Synthesized using an efficient ultrasonic method; determined to have a distorted tetrahedral geometry. | semanticscholar.org |
| [Cd(detu)₂Cl₂] | A known molecular complex with a distorted tetrahedral geometry. | semanticscholar.org |
| Cadmium(II)-detu ionic complex | Synthesized by direct reaction (1:2 ratio); has a melting point of 105-108 °C. | researchgate.net |
| Cobalt(II)-detu ionic complex | Synthesized by direct reaction (2:4 ratio); has a melting point of 122-125 °C. | researchgate.net |
| [Cu(detu)₄Ni(CN)₄]·2H₂O | A novel cyano-bridged complex where the copper atom is six-coordinated. | scielo.org.zaresearchgate.net |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | A novel cyano-bridged complex forming polymeric layers. | scielo.org.zaresearchgate.net |
| {Na[Fe₂(L)₃]}(PF₆) | A trinuclear mixed-metal complex derived from furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diethylthiourea | |
|---|---|---|
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InChI |
InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |
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InChI Key |
FLVIGYVXZHLUHP-UHFFFAOYSA-N | |
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Canonical SMILES |
CCNC(=S)NCC | |
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Molecular Formula |
C5H12N2S | |
| Record name | N,N'-DIETHYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID8020466 | |
| Record name | N,N'-Diethylthiourea | |
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Molecular Weight |
132.23 g/mol | |
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Physical Description |
Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline] | |
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| Record name | Thiourea, N,N'-diethyl- | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE. | |
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Vapor Pressure |
0.24 [mmHg] | |
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Color/Form |
BUFF SOLID | |
CAS No. |
105-55-5 | |
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Melting Point |
291 °F (NTP, 1992), 68-71 °C | |
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Synthetic Methodologies and Reaction Pathways of N,n Diethylthiourea
Primary Synthetic Routes for N,N'-Diethylthiourea
The principal method for synthesizing this compound involves the reaction of ethylamine (B1201723) with carbon disulfide. echemi.comiarc.fr This reaction is a cornerstone for the production of this thiourea (B124793) derivative.
The synthesis of this compound (DETU) from ethylamine and carbon disulfide can be efficiently catalyzed. gychbjb.comgychbjb.com Research has demonstrated the use of hexadecyl trimethyl ammonium (B1175870) bromide as a phase-transfer catalyst in this reaction, leading to a high yield of the final product. gychbjb.comgychbjb.com This catalytic approach enhances the reaction rate and efficiency.
Significant efforts have been made to optimize the synthesis of this compound to maximize the yield and purity. The use of hexadecyl trimethyl ammonium bromide as a catalyst has been reported to achieve a yield of 94.6%. gychbjb.comgychbjb.com Further optimization strategies include exploring alternative synthetic methods. One such method involves the reaction of ammonium thiocyanate (B1210189), often found in industrial wastewater, with an alkyl amine in the presence of hydrochloric acid. researchgate.net A second optimized pathway consists of reacting the thiocyanate with benzoyl chloride, followed by the addition of an amine and subsequent base hydrolysis. researchgate.net These optimized methods aim for a high degree of conversion and product purity, making them technologically applicable on an industrial scale. researchgate.net
Catalytic Synthesis from Amines and Carbon Disulfide
Derivatization of this compound
This compound serves as a versatile precursor for the synthesis of a variety of derivatives through reactions targeting its functional groups. These derivatization reactions expand the chemical space and potential applications of the parent compound.
N-Acyl-N',N'-diethylthioureas with the general formula RCONHCSNEt2 have been synthesized and characterized for various alkyl substituents (R), such as isopropyl (iPr), isobutyl (iBu), and tert-butyl (tBu). rsc.orgrsc.org The synthesis of these compounds allows for a systematic study of how different acyl groups influence the properties of the molecule. rsc.org The structures of these derivatives are confirmed using NMR spectroscopy, which often reveals a split signal for the –CH2– groups due to hindered rotation around the (CS)–N bond. rsc.org
The synthesis of benzoyl-substituted N,N-diethylthiourea derivatives has been explored through several routes. One common method is the condensation of diethylamine (B46881) with substituted benzoyl isothiocyanates. researchgate.net For instance, N-benzoyl-N',N'-diethylthiourea has been synthesized and recognized for its potential as a selective reagent for metal extraction. analis.com.my
Another efficient method for preparing these derivatives is through microwave-assisted synthesis. The condensation of 1,1-diethylthiourea (B1194344) with 4-methylbenzoic acid has been successfully carried out in open vessels under microwave irradiation. tandfonline.comtandfonline.com This reaction is facilitated by the use of potassium fluoride (B91410) on alumina (B75360) as a solid support and catalytic amounts of N,N-dimethylformamide. tandfonline.comtandfonline.com This approach has been shown to noticeably improve yields compared to classical heating methods. tandfonline.com
Table 1: Microwave-Assisted Synthesis of 1-(4′-Methylbenzoyl)-3,3-diethylthiourea
| Support / Conditions | Reaction Time (min) | Yield (%) |
|---|---|---|
| KF/Alumina + DMF (cat.) | 5 | 85 |
| Alumina + DMF (cat.) | 10 | 60 |
| Silica Gel + DMF (cat.) | 10 | 25 |
| Montmorillonite K10 + DMF (cat.) | 10 | <5 |
Data sourced from research on microwave-assisted synthesis. tandfonline.com
The synthesis of N,N-diethyl-N'-palmitoylthiourea (PACDEA) has been accomplished, yielding a new potential ONS donor ligand. researchgate.net The characterization of this long-chain fatty acyl thiourea derivative was performed using various spectroscopic methods and single-crystal X-ray crystallography. researchgate.net The crystal structure reveals that the molecules are linked in a continuous chain by intermolecular N-H···O=C hydrogen bonds, which stabilize the crystal structure. researchgate.net
Preparation of Benzoyl-Substituted N,N-Diethylthiourea Derivatives
Nucleophilic Reactivity and Substitution Mechanisms
This compound (DETU) exhibits significant nucleophilic character, primarily through its sulfur atom, which dictates its reactivity in substitution and coordination reactions. The electronic and steric factors associated with its diethyl substituents modulate this reactivity.
Sulfur Atom as a Nucleophile in Substitution Reactions
The sulfur atom in the thiocarbonyl group (C=S) of this compound is electron-rich, making it a potent nucleophile. smolecule.com This allows DETU to participate in various nucleophilic substitution reactions where it attacks electrophilic centers. smolecule.com
A notable example is the reaction of 1,3-diethylthiourea with 5-bromo-1,3-dimethylbarbituric acid. researchgate.net In this process, the reaction is initiated by the nucleophilic attack of the sulfur atom of DETU on the electrophilic C5 carbon of the barbituric acid derivative. This is followed by an in-situ deprotonation, leading to the formation of a zwitterionic product, 5-(Diethylammoniothio)-1,3-dimethylbarbituric acid. researchgate.net This reaction highlights the capacity of the sulfur atom in DETU to form new carbon-sulfur bonds through nucleophilic substitution.
Ligand Exchange Kinetics and Associative Interchange Mechanisms
The nucleophilic nature of this compound makes it an effective ligand in coordination chemistry. The kinetics of ligand substitution reactions involving DETU have been studied to elucidate the underlying mechanisms. A study on the reaction of a di-µ-hydroxobis(bipyridyl)dipalladium(II) ion with this compound in an aqueous solution revealed a two-step consecutive reaction pathway (A → B → C). researchgate.net
The first step is dependent on the ligand concentration, while the second is ligand-independent and corresponds to the formation of a chelate ring. researchgate.net The reaction rate increases with the concentration of DETU until it reaches a limiting value. This saturation point suggests the formation of an outer-sphere association complex, after which the interchange of ligands from the outer-sphere to the inner-sphere occurs. researchgate.net Based on kinetic data and activation parameters, an associative interchange (Ia) mechanism was proposed for this process. researchgate.net Further studies on the monomerization of a Rhenium(V) dithiolato dimer by ligands including 1,3-diethylthiourea also proposed an associative pathway for the ligand exchange kinetics. acs.orgnih.gov
| Parameter | Value |
|---|---|
| ΔH₁≠ (Enthalpy of Activation for Step 1) | 44.0 ± 1.5 kJ mol⁻¹ |
| ΔS₁≠ (Entropy of Activation for Step 1) | -147 ± 5 J K⁻¹ mol⁻¹ |
| ΔH₂≠ (Enthalpy of Activation for Step 2) | 17.8 ± 0.8 kJ mol⁻¹ |
| ΔS₂≠ (Entropy of Activation for Step 2) | -278 ± 2 J K⁻¹ mol⁻¹ |
Steric Effects on Nucleophilic Reactivity in Coordination Processes
The ethyl groups attached to the nitrogen atoms in this compound exert a significant steric influence on its nucleophilic reactivity. The bulkiness of these groups can hinder the approach of the sulfur nucleophile to a metal center or electrophile.
This steric effect was observed in the ligand substitution reaction with the palladium(II) complex. A comparison of the kinetic and thermodynamic parameters for the interaction with this compound versus the unsubstituted thiourea revealed that steric effects play a crucial role in determining the reactivity of the incoming nucleophile, particularly for a reaction proceeding through an associative mode of activation. researchgate.net The increased steric hindrance from the ethyl groups in DETU, compared to smaller substituents like methyl groups or hydrogen, can decrease the rate of coordination. researchgate.net
Condensation and Cyclization Reactions
This compound serves as a versatile building block in the synthesis of various heterocyclic systems through condensation and cyclization reactions. These reactions leverage the reactivity of both the sulfur and nitrogen atoms within the molecule.
Thiazolidine (B150603) Derivative Formation via Aldehyde/Ketone Condensation
This compound is a key precursor for the synthesis of substituted thiazolidine rings, which are important scaffolds in medicinal chemistry. smolecule.comnih.gov While condensation with aldehydes and ketones is a general route, a well-documented and specific method for forming the thiazolidine core involves the cyclization of DETU with α-haloacetic acids. researchgate.net
For instance, the reaction of this compound with 2-chloroacetic acid leads to the formation of 2-(Ethylimino)-3-ethyl-thiazolidin-4-one. sigmaaldrich.comchemicalbook.comlookchem.comguidechem.com This reaction proceeds via initial S-alkylation of the thiourea by the chloroacetic acid, followed by an intramolecular cyclization with the loss of water to form the stable five-membered thiazolidinone ring. Patents also describe the synthesis of 2-iminothiazolidin-4-one derivatives from N,N'-disubstituted thioureas and chloroacetic acid, highlighting the industrial relevance of this transformation. google.comgoogle.com
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | 2-Chloroacetic acid | 2-(Ethylimino)-3-ethyl-thiazolidin-4-one |
Synthesis of Triazine Derivatives
This compound can also participate in condensation reactions to form six-membered heterocyclic rings such as triazines. A specific example is its use as a reactant to prepare 3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid. sigmaaldrich.comchemicalbook.comlookchem.com This synthesis is achieved through a condensation reaction involving this compound, formaldehyde (B43269), and β-alanine. sigmaaldrich.comchemicalbook.comlookchem.com This reaction demonstrates the ability of DETU to react with two equivalents of an aldehyde and an amine to construct the triazine ring system.
Cyclization Reactions with Halogenated Carboxylic Acids
This compound undergoes cyclization with halogenated carboxylic acids to form thiazolidine derivatives. A prominent example is its reaction with 2-chloroacetic acid, which yields 2-(ethylimino)-3-ethyl-thiazolidin-4-one. sigmaaldrich.comlookchem.comchemicalbook.comsigmaaldrich.com This reaction is a method for synthesizing 2-iminothiazolidin-4-one and its derivatives. google.com The process can be conducted using water or ethanol (B145695) as a solvent, with reaction temperatures ranging from 40 to 100°C for 1 to 10 hours. google.com Notably, the chloroacetic acid can function as both the reactant and a catalyst for the reaction. google.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | 2-Chloroacetic Acid | 2-(Ethylimino)-3-ethyl-thiazolidin-4-one | Cyclization |
Michael-Type Addition Reactions
The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. cem.comlibretexts.org this compound can act as a nucleophile in Michael-type addition reactions. For instance, it participates in a condensation reaction with maleimides to produce 3-Ethyl-2-(ethylimino)-4-oxo-5-thiazolidineacetamide. sigmaaldrich.comlookchem.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Maleimides | 3-Ethyl-2-(ethylimino)-4-oxo-5-thiazolidineacetamide | Michael-Type Addition/Condensation |
Radical Reactions and Hydrogen Atom Transfer Mechanisms
The interaction of this compound with radical species, particularly hydroxyl radicals, has been a subject of theoretical investigation to understand its antioxidant capabilities and reaction mechanisms.
Interaction with Hydroxyl Radicals
This compound reacts with hydroxyl radicals (•OH), which has implications for its role as a radical scavenger. researchgate.net Quantum theoretical studies have been employed to investigate the hydrogen atom transfer mechanisms involved in the reaction between this compound (DETU) and •OH radicals. researchgate.net The rate constant for the reaction of vapor-phase this compound with photochemically generated hydroxyl radicals has been estimated, suggesting a relatively rapid interaction in atmospheric conditions. echemi.com
Mechanistic Elucidation of Reaction Pathways (e.g., Direct Abstraction vs. Addition)
Two primary mechanisms have been proposed for the reaction between thioureas and hydroxyl radicals: a direct hydrogen abstraction and an •OH addition pathway. researchgate.nettandfonline.com In the case of this compound, theoretical studies utilizing Density Functional Theory (DFT) have been performed to determine the preferred pathway. researchgate.net
These computational models suggest that the direct hydrogen atom abstraction from a nitrogen atom is kinetically favored over the hydroxyl radical addition pathway in both gaseous and aqueous phases. researchgate.nettandfonline.com While the •OH addition mechanism is considered thermodynamically favored, the direct abstraction has a lower activation energy, indicating it is the more likely reaction route. tandfonline.com
| Reaction Pathway | Description | Kinetic/Thermodynamic Favorability |
|---|---|---|
| Direct Hydrogen Abstraction | The •OH radical directly removes a hydrogen atom from one of the N-H groups of the thiourea molecule. | Kinetically preferred researchgate.nettandfonline.com |
| Addition-Elimination | The •OH radical adds to the thiocarbonyl (C=S) group, forming an intermediate which then undergoes further reaction. | Thermodynamically preferred tandfonline.com |
Degradation Pathways and Metabolite Formation
This compound can undergo degradation, leading to the formation of other chemical species. This is particularly relevant in materials where it is used as an additive.
Formation of Isothiocyanates
A known degradation pathway for this compound involves its decomposition into ethyl isothiocyanate. researchgate.netnih.govebi.ac.uk This process has been observed in materials such as chloroprene (B89495) rubber, where this compound is used as a chemical accelerator. researchgate.netnih.gov Studies have shown that patch-test preparations containing diethylthiourea emit ethyl isothiocyanate, confirming this degradation route. nih.gov Ethyl isothiocyanate is considered both a degradation product and a potential metabolite of this compound. researchgate.net
| Parent Compound | Degradation Product | Context |
|---|---|---|
| This compound | Ethyl isothiocyanate | Observed in chloroprene rubber products and patch-test preparations researchgate.netnih.gov |
Role of Isothiocyanates as Prehaptens
This compound (DETU) is recognized as a prehapten, a substance that becomes a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—after metabolic activation or chemical transformation. researchgate.netnih.gov The primary mechanism through which DETU acts as a prehapten involves its degradation to ethyl isothiocyanate (EITC). researchgate.netnih.govnih.gov
Thiourea compounds, including DETU, are generally not considered to be strong haptens themselves. nih.govebi.ac.uk However, they are frequently implicated in cases of allergic contact dermatitis, particularly from exposure to chloroprene rubber products where they are used as vulcanization accelerators. researchgate.netnih.govebi.ac.uk Research has shown that DETU can decompose to the highly sensitizing EITC when subjected to body temperature upon skin contact. researchgate.netnih.govebi.ac.uk This transformation is significant because isothiocyanates are generally strong or even extreme sensitizers. researchgate.netresearchgate.net
The process of DETU degradation to EITC has been observed not only in chloroprene rubber products but also in patch-test preparations used for allergy testing. researchgate.netresearchgate.net Studies have demonstrated that at body temperature (around 35-37°C), EITC is emitted from materials containing DETU. researchgate.netnih.govnih.gov This finding supports the hypothesis that EITC is the actual culprit behind the allergic contact dermatitis attributed to DETU. researchgate.netnih.gov
The sensitization potencies of DETU and its degradation product EITC have been evaluated using the murine local lymph node assay (LLNA). In these studies, EITC was identified as an extreme sensitizer (B1316253), while DETU itself is considered a weaker sensitizing agent. researchgate.netnih.govnih.gov This disparity in sensitizing power underscores the importance of the conversion of DETU to EITC in the development of contact allergy.
The reaction pathway involves the breakdown of the thiourea structure. While the detailed mechanism in a biological context is complex, the fundamental chemical transformation is the elimination of a molecule of amine to form the isothiocyanate. This process highlights the role of isothiocyanates as the ultimate haptens in contact allergy to thiourea compounds. researchgate.net
Furthermore, isothiocyanates like EITC are electrophilic compounds that can readily react with nucleophilic residues in skin proteins, such as cysteine and lysine (B10760008), to form stable adducts. nih.govnih.gov The formation of these hapten-protein complexes is a critical step in the induction of an immune response. nih.gov It has been suggested that the initial reaction may occur with cysteine residues, followed by the formation of more stable lysine adducts, which are then recognized by the immune system, leading to sensitization. nih.govnih.gov
Coordination Chemistry and Complex Compound Formation of N,n Diethylthiourea
Ligand Binding Modes and Donor Atom Preferences
Sulfur-Donor Coordination in Metal Complexes
The most prevalent coordination mode of N,N'-diethylthiourea involves the sulfur atom. scielo.org.za This preference is attributed to the soft nature of the sulfur atom, which, according to the Hard and Soft Acids and Bases (HSAB) theory, readily bonds with soft metal ions. researchgate.net In numerous documented complexes, the detu ligand acts as a monodentate S-donor. iucr.org
Examples of this coordination behavior are observed in complexes with various transition metals. For instance, in complexes with zinc(II), cadmium(II), and mercury(II) halides, this compound consistently coordinates through its sulfur atom. osti.gov Similarly, in the rhodium(I) complex, [RhCl(C8H12)(C5H12N2S)], the detu ligand is S-donor monodentate. iucr.org The formation of a bond between the metal center and the sulfur atom is often evidenced by a shift in the C=S stretching frequency in the infrared spectra of the complexes compared to the free ligand. researchgate.net
In the solid state, the geometry of these complexes can be influenced by intramolecular hydrogen bonding. For example, in dichloridobis(N,N′-diethylthiourea-κS)mercury(II), intramolecular N—H⋯Cl hydrogen bonds play a significant role in determining the shape of the molecules. iucr.org
Ambidentate Nature with Sulfur and Nitrogen Donor Atoms
While sulfur-only coordination is common, this compound is recognized as an ambidentate ligand, possessing both sulfur and nitrogen atoms as potential donor sites. researchgate.netresearchgate.net The involvement of the nitrogen atoms in coordination, in addition to the primary sulfur ligation, can lead to more complex structures and bonding arrangements.
In some instances, the ligand can act as a bidentate chelating agent, coordinating through both sulfur and nitrogen atoms to form stable chelate rings. semanticscholar.org This mode of coordination has been proposed for certain transition metal complexes, with infrared spectroscopy indicating coordination through both nitrogen and sulfur atoms, as evidenced by shifts in the C=N and C=S bond frequencies. uobasrah.edu.iq The flexibility of the thiourea (B124793) backbone allows for this dual coordination, enabling the formation of a variety of complex geometries. uobasrah.edu.iq
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance.
Transition Metal Complexes of this compound
Complexes of cadmium(II) with this compound have been synthesized and structurally characterized. These complexes often feature a 1:2 stoichiometry of metal to ligand, forming molecular complexes with the general formula [Cd(detu)₂X₂], where X is a halide. semanticscholar.org The coordination geometry around the cadmium(II) center in these compounds is typically a distorted tetrahedral arrangement. osti.govsemanticscholar.org
The synthesis of these complexes can be carried out by reacting a cadmium(II) salt, such as cadmium(II) bromide or cadmium(II) chloride, with this compound in a solvent like methanol (B129727). researchgate.netsemanticscholar.org For example, the reaction of cadmium(II) chloride with detu in a 1:2 molar ratio yields an ionic complex. researchgate.net The formation of the Cd-S bond is confirmed by a shift to a smaller wavenumber of the C=S band in the FTIR spectrum. researchgate.net In the case of [Cd(detu)₄(SO₄)], the cadmium atom is coordinated to four sulfur atoms from the detu ligands and two oxygen atoms from the sulfate (B86663) ligand, resulting in a pseudo-octahedral geometry. researchgate.net
Table 1: Synthesis and Properties of Selected Cadmium(II)-detu Complexes
| Compound | Synthesis Method | Solvent | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| [Cd(detu)₂Br₂] | Ultrasonic irradiation of CdBr₂ and detu (1:2) | Methanol | - | 93-94 | semanticscholar.org |
| Cd-detu ionic complex | Direct reaction of CdCl₂·H₂O and detu (1:2) | Methanol | 51.8% | 105-108 | researchgate.net |
| [Cd(detu)₄SO₄] | Reaction of CdSO₄·8/3H₂O and detu | Methanol | 30% | 171-172 | researchgate.net |
Cobalt(II) also forms well-defined complexes with this compound. The synthesis of cobalt(II)-detu complexes often involves the direct reaction of a cobalt(II) salt with the ligand. For instance, reacting cobalt(II) chloride with detu in a 2:4 ratio in acetone (B3395972) produces an ionic complex. researchgate.net
The resulting cobalt(II) complexes typically exhibit a tetrahedral coordination geometry. In the monoclinic form of dichlorobis(this compound)cobalt(II), [CoCl₂(detu)₂], the cobalt ion is in a distorted tetrahedral environment, coordinated to two sulfur atoms from the detu ligands and two chloride ions. tandfonline.com The solid-state structure of this complex is stabilized by hydrogen bonds. tandfonline.com Spectroscopic evidence, such as shifts in the C=S stretching frequency in the IR spectrum, confirms the coordination of the sulfur atom to the cobalt(II) center. researchgate.net
Table 2: Synthesis and Properties of Selected Cobalt(II)-detu Complexes
| Compound | Synthesis Method | Solvent | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Co-detu ionic complex | Direct reaction of CoCl₂·6H₂O and detu (2:4) | Acetone | 59.8% | 122-125 | researchgate.net |
| [CoCl₂(detu)₂] (monoclinic) | Synthesis method not detailed | Not specified | - | - | tandfonline.com |
Copper(II) Complexes: Synthesis and Coordination Patterns
The synthesis of copper(II) complexes with this compound (detu) often involves the reaction of a copper(II) salt, such as copper(II) chloride dihydrate, with the ligand in a suitable solvent. scielo.org.zaisca.me The resulting complexes can exhibit various coordination geometries and structures, influenced by the reaction conditions and the presence of other ligands.
A notable example is the cyano-bridged heterometallic complex, [Cu(detu)₄Ni(CN)₄]·2H₂O. scielo.org.zaajol.info This complex is synthesized from copper(II) chloride dihydrate, this compound, and potassium tetracyanonickelate(II). scielo.org.za In this compound, the copper atom is six-coordinated, displaying an octahedral geometry. scielo.org.za The coordination sphere around the copper(II) ion is comprised of four this compound ligands and two bridging cyano groups, which link to the nickel atoms. scielo.org.zaajol.info The this compound ligands act as monodentate donors, coordinating to the copper atom through their sulfur atoms. scielo.org.za This arrangement results in a one-dimensional polymeric structure. scielo.org.za
Another class of copper(II) complexes involves ligands derived from this compound, such as N-furoyl-N′,N′-diethylthiourea and furan-2,5-dicarbonylbis(N,N-diethylthiourea). The reaction of copper(II) acetate (B1210297) with N-furoyl-N′,N′-diethylthiourea yields cis-bis(N-furoyl-N′,N′-diethylthioureato-k²O,S)copper(II). researchgate.net In this complex, two deprotonated ligands chelate the copper(II) ion through their oxygen and sulfur atoms, resulting in a four-coordinate, square-planar geometry. researchgate.net Similarly, dinuclear copper(II) complexes with the formula [Cu₂(L)₂] can be synthesized using ligands like furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn In these structures, the deprotonated ligand coordinates to the copper ions via the sulfur and oxygen donor atoms of the aroylthiourea moieties. vnu.edu.vn
It is noteworthy that in some reactions involving copper(II) salts and thiourea derivatives, the copper(II) can be reduced to copper(I). uobasrah.edu.iq This reduction is attributed to the thiourea ligand's ability to act as a reducing agent, driven by the high affinity of the sulfur atom for the copper(I) ion. uobasrah.edu.iq
Zinc(II) Complexes: Synthesis and Coordination Patterns
Zinc(II) complexes of this compound (detu) have been synthesized and characterized, revealing a variety of coordination environments. The reaction of zinc(II) halides with this compound yields complexes with the general formula Zn(detu)₂X₂ (where X = Cl, Br, I). osti.govresearchgate.net In these complexes, the this compound ligand coordinates to the zinc(II) ion through its sulfur atom. osti.govresearchgate.net Spectroscopic and conductometric studies suggest a tetrahedral geometry for these species, which is stabilized by intramolecular N-H···X hydrogen bonds. osti.govresearchgate.net
The formation of cyano-bridged heterometallic complexes involving zinc(II) has also been reported. scielo.org.zaajol.info An example is the complex [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, synthesized from zinc(II) chloride, this compound, and potassium tetracyanonickelate(II). scielo.org.za In this structure, the zinc atom is six-coordinated in an octahedral geometry. scielo.org.za The coordination sphere consists of four bridging cyano groups, one this compound ligand, and one water molecule. scielo.org.zaajol.info The this compound ligand is monodentate, binding through its sulfur atom. scielo.org.za The bridging cyano ligands connect the zinc and nickel atoms, forming polymeric layers of |Zn-Ni(CN)₄|∞, with the this compound and aqua ligands attached to the zinc atoms. scielo.org.za
Furthermore, dinuclear zinc(II) complexes can be synthesized using ligands derived from this compound, such as furan-2,5-dicarbonylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn These complexes, with the general formula [Zn₂(L)₂], are formed by the reaction of the ligand with zinc(II) chloride in the presence of a base. vnu.edu.vn The deprotonated ligand coordinates to the zinc ions through the sulfur and oxygen atoms of the aroylthiourea groups. vnu.edu.vn Additionally, trinuclear heterobimetallic complexes of the type [Zn₂Ln(L)₂(OAc)₃], where Ln is a lanthanide ion, have been synthesized using 2,6-dipicolinoylbis(N,N-diethylthiourea) (H₂L). researchgate.net In these complexes, the terminal acylthiourea sites of the ligand bind to two zinc(II) ions, while the central part coordinates to the lanthanide ion. researchgate.net The zinc(II) ions in these structures exhibit a coordination number of five. researchgate.net
Table 1: Selected Zinc(II) Complexes with this compound and its Derivatives
| Complex Formula | Metal Ion(s) | Coordination Geometry of Zinc(II) | Ligand(s) | Key Structural Features |
|---|---|---|---|---|
| Zn(detu)₂X₂ (X = Cl, Br, I) | Zn(II) | Tetrahedral | This compound | Mononuclear; Intramolecular N-H···X hydrogen bonds |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | Zn(II), Ni(II) | Octahedral | This compound, Aqua, Cyano | Cyano-bridged polymeric layers |
| [Zn₂(L)₂] | Zn(II) | Not specified | Furan-2,5-dicarbonylbis(N,N-diethylthiourea) | Dinuclear |
Silver(I) Halide and Nitrite (B80452) Adducts
The coordination chemistry of silver(I) with this compound (detu) reveals the formation of various adducts with halides and nitrite, showcasing the versatility of the ligand. Structural studies have provided detailed geometric data for mononuclear 1:3 adducts of the type [XAg(detu)₃], where X represents chloride, bromide, or iodide. researchgate.net In these complexes, three this compound ligands coordinate to a single silver(I) ion. researchgate.net
In addition to halide adducts, this compound also forms complexes with other silver(I) salts. For instance, a 1:1 adduct with silver(I) thiocyanate (B1210189) has been synthesized and structurally characterized, revealing a polymeric structure. rsc.org
While specific details on silver(I) nitrite adducts with this compound are not extensively documented in the provided search results, the broader context of silver(I) complexation with thiourea derivatives suggests that such interactions are plausible. The ability of this compound to form stable complexes with a range of silver(I) salts highlights its role as a versatile ligand in coordination chemistry.
Palladium(II) Complexes
Palladium(II) complexes containing this compound and its derivatives have been synthesized and characterized, often revealing square-planar coordination geometries. The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]), with the thiourea ligand. ajol.inforesearchgate.net
For instance, palladium(II) complexes with the general formula [Pd(L)₄]Cl₂, where L can be a substituted thiourea, are prepared by reacting K₂[PdCl₄] with the corresponding thione. researchgate.net In these complexes, the thiourea ligand coordinates to the palladium(II) center through the sulfur atom. researchgate.net
The synthesis of palladium(II) iodide complexes with the general formula [Pd(L)₄]I₂ involves reacting K₂[PdCl₄] with the thioamide ligand, followed by the addition of potassium iodide. ajol.info Similarly, palladium(II) cyanide complexes of the type PdL₂(CN)₂ can be prepared by reacting K₂[PdCl₄] with potassium cyanide and the thioamide in a 1:2:2 molar ratio.
Furthermore, palladium(II) complexes with N-benzoyl-N',N'-diethylthiourea have been synthesized and studied. researchgate.net These complexes often exhibit a four-coordinate, square-planar geometry and are typically diamagnetic. researchgate.net The complexation of (N-pentanoylthioreido)-N'-propanoic acid with palladium(II) chloride in acetonitrile (B52724) also yields a palladium(II) thiourea complex. ajbasweb.com
Rhodium(I) Complexes and Their Coordination Geometries
Rhodium(I) complexes incorporating this compound have been synthesized and structurally elucidated, revealing specific coordination patterns. A notable example is the complex [RhCl(C₈H₁₂)(C₅H₁₂N₂S)], where C₈H₁₂ is 1,5-cyclooctadiene (B75094) (COD). iucr.orgnih.gov This complex is prepared by reacting the rhodium(I) dimer, [Rh(COD)(µ-Cl)]₂, with this compound in a dichloromethane (B109758) solution at room temperature. iucr.org
In this rhodium(I) complex, the this compound ligand acts as a monodentate S-donor, coordinating to the rhodium center through its sulfur atom. iucr.orgnih.gov The coordination sphere of the rhodium(I) ion is completed by a chloride atom and the 1,5-cyclooctadiene ligand, which interacts with the metal through the π-electrons of its double bonds. iucr.orgnih.gov
The resulting coordination geometry around the rhodium atom is a distorted square-planar arrangement. iucr.orgnih.goviucr.org This is evidenced by the bond angles around the rhodium center. nih.gov The Rh-S bond length is comparable to those found in similar rhodium(I) complexes with thiourea ligands. nih.gov The conformation of the this compound ligand is stabilized by an intramolecular N-H···Cl hydrogen bond. nih.gov Additionally, a weak intermolecular N-H···Cl interaction links the molecules in the crystal lattice. nih.gov
Table 2: Crystallographic and Coordination Data for [RhCl(C₈H₁₂)(C₅H₁₂N₂S)]
| Parameter | Value |
|---|---|
| Formula | [RhCl(C₈H₁₂)(C₅H₁₂N₂S)] |
| Coordination Geometry | Distorted Square-Planar |
| Ligands | This compound, 1,5-cyclooctadiene, Chloride |
| This compound Coordination | Monodentate S-donor |
| Rh-S Bond Length | 2.403 (1) Å nih.gov |
Nickel(II) Complexes and Bridged Structures
Nickel(II) forms a variety of complexes with this compound (detu), exhibiting different stereochemistries, including octahedral, square-planar, and tetrahedral geometries. cdnsciencepub.comresearchgate.net The specific geometry is influenced by the counter-ions and the stoichiometry of the reactants.
For example, hexakis(this compound)nickel(II) perchlorate, Ni(detu)₆₂, displays an octahedral coordination around the nickel(II) ion. cdnsciencepub.com In contrast, some nickel(II) complexes with substituted thioureas can adopt square-planar or tetrahedral arrangements. cdnsciencepub.comresearchgate.net
The formation of bridged structures is also a feature of nickel(II)-thiourea chemistry. While not explicitly detailed for this compound in the provided search results, cyano-bridged heterometallic complexes containing nickel have been synthesized with this ligand. scielo.org.zaajol.info In the complex [Cu(detu)₄Ni(CN)₄]·2H₂O, the nickel atom is part of a tetracyanonickelate(II) unit that bridges to copper(II) ions. scielo.org.zaajol.info The nickel atom in this structure exhibits a square-planar geometry, being coordinated to the nitrogen atoms of the cyano groups. scielo.org.za Similarly, in [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, the nickel atom is in a square-planar environment within the cyano-bridged polymeric layers. scielo.org.za
Furthermore, some nickel(II) complexes with thiourea, [Ni(tu)₂X₂]n (where X = NO₃, ClO₄), are considered to have polymeric structures with bridging thiourea ligands. researchgate.net This suggests the potential for this compound to also form bridged nickel(II) complexes under appropriate conditions.
Manganese(II) Complexes
Manganese(II) complexes with this compound and its derivatives have been synthesized, showcasing the ligand's ability to coordinate with this first-row transition metal. A significant example is a mixed-metal Mn(II)-Gd(III) complex formed through a one-pot reaction involving Mn(CH₃COO)₂·4H₂O, GdCl₃, and the ligand 2,6-dipicolinoylbis(N,N-diethylthiourea) (H₂L). vnu.edu.vn The resulting complex has the chemical composition GdMn₂(L)₃, where the dianionic ligand {L}²⁻ coordinates to both the manganese(II) and gadolinium(III) ions. vnu.edu.vn
In the context of simpler manganese(II) complexes, the reaction of manganese(II) salts with thiourea derivatives can lead to the formation of various coordination compounds. For instance, the synthesis of a nicotinoyl thiourea manganese complex has been reported, where the resulting product had a 1:1 metal-to-ligand ratio. researchgate.net
Additionally, studies on manganese dithiocarbamate (B8719985) complexes, which are structurally related to thiourea complexes, have shown that manganese(II) can be oxidized to manganese(III) in the presence of dioxygen. mdpi.com For example, the reaction of a manganese(II) salt with diethyldithiocarbamate (B1195824) under oxygen-free conditions yields a Mn(II) complex, which can then react with dioxygen to form a Mn(III) species. mdpi.com This reactivity highlights the potential for redox processes in manganese-thiourea chemistry.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Copper(II) chloride dihydrate |
| [Cu(detu)₄Ni(CN)₄]·2H₂O |
| Potassium tetracyanonickelate(II) |
| N-furoyl-N′,N′-diethylthiourea |
| Copper(II) acetate |
| cis-bis(N-furoyl-N′,N′-diethylthioureato-k²O,S)copper(II) |
| Furan-2,5-dicarbonylbis(N,N-diethylthiourea) |
| [Cu₂(L)₂] |
| Zinc(II) halides |
| Zn(detu)₂X₂ |
| Zinc(II) chloride |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O |
| [Zn₂(L)₂] |
| 2,6-dipicolinoylbis(N,N-diethylthiourea) |
| [Zn₂Ln(L)₂(OAc)₃] |
| Silver(I) halides |
| [XAg(detu)₃] |
| Silver(I) thiocyanate |
| Palladium(II) chloride |
| Potassium tetrachloropalladate(II) |
| [Pd(L)₄]Cl₂ |
| [Pd(L)₄]I₂ |
| Potassium iodide |
| PdL₂(CN)₂ |
| Potassium cyanide |
| N-benzoyl-N',N'-diethylthiourea |
| (N-pentanoylthioreido)-N'-propanoic acid |
| [RhCl(C₈H₁₂)(C₅H₁₂N₂S)] |
| 1,5-cyclooctadiene |
| [Rh(COD)(µ-Cl)]₂ |
| Dichloromethane |
| Nickel(II) perchlorate |
| Ni(detu)₆₂ |
| [Ni(tu)₂X₂]n |
| Mn(CH₃COO)₂·4H₂O |
| GdCl₃ |
| GdMn₂(L)₃ |
| Nicotinoyl thiourea |
Chromium(III) Complexes
Research has demonstrated the formation of octahedral complexes between Chromium(III) and this compound. One such study reported the synthesis of compounds with the general formula CrL₃Cl₃, where L represents this compound. cdnsciencepub.com In these complexes, the chromium ion is coordinated to three DETU ligands and three chloride ions, resulting in an octahedral geometry. cdnsciencepub.com The formation of the Cr-S bond is a point of particular interest in the study of these compounds. cdnsciencepub.com
Cyano-Bridged Hetero-Metallic Polymeric Complexes
The cyano ligand (CN⁻) is adept at forming bridges between different metal centers (M-CN-M'), leading to the creation of various cyano-bridged transition metal complexes. scielo.org.za Square-planar tetracyanometallate(II) ions, such as [M(CN)₄]²⁻ where M can be Ni, Pd, or Pt, are frequently used as foundational units for constructing these intricate structures. scielo.org.za this compound can be incorporated as a terminal ligand in these systems, binding to one of the metal centers.
A notable example of a copper-nickel cyano-bridged system is the complex with the molecular formula [Cu(detu)₄Ni(CN)₄]·2H₂O. scielo.org.zaresearchgate.net In this compound, the nickel atom is coordinated by the carbon atoms of four cyano ligands, adopting a square planar geometry. scielo.org.zaajol.info The copper atom, in contrast, exhibits a six-coordinate octahedral geometry. scielo.org.za Its coordination sphere is composed of four this compound (detu) ligands and two nitrogen atoms from bridging cyano groups, resulting in a one-dimensional polymeric chain. scielo.org.za The DETU ligand acts as a monodentate S-donor in this complex. scielo.org.za
Table 1: Structural Details of the Copper-Nickel Cyano-Bridged Complex
| Feature | Description |
| Formula | [Cu(detu)₄Ni(CN)₄]·2H₂O |
| Nickel (Ni) Geometry | Square Planar |
| Copper (Cu) Geometry | Octahedral |
| Structure Type | One-dimensional polymeric |
| DETU Bonding Mode | Monodentate (via Sulfur) |
| Bridging Ligand | Cyano (CN⁻) |
A similar cyano-bridged system has been synthesized using zinc and nickel, with the formula [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O. scielo.org.zaresearchgate.net The structure of this complex consists of polymeric layers of |Zn-Ni(CN)₄|∞. scielo.org.zaajol.info The zinc atom is six-coordinated in an octahedral geometry, bound to four bridging cyano groups, one this compound ligand, and one water molecule. scielo.org.zaajol.info The nickel atom maintains its square planar geometry, coordinated to the carbon atoms of the cyano groups. scielo.org.zaresearchgate.net The DETU and aqua ligands are positioned above and below the polymeric layers. scielo.org.za
Table 2: Structural Details of the Zinc-Nickel Cyano-Bridged Complex
| Feature | Description |
| Formula | [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O |
| Nickel (Ni) Geometry | Square Planar |
| Zinc (Zn) Geometry | Octahedral |
| Structure Type | Polymeric layers |
| DETU Bonding Mode | Monodentate (via Sulfur) |
| Bridging Ligand | Cyano (CN⁻) |
A hetero-metallic polymeric complex involving copper and palladium has been synthesized with the formula [Cu(H₂O)₂(detu)₂Pd(CN)₄]∙2H₂O. semanticscholar.orgajol.info In this structure, the palladium atom is four-coordinated with four cyano groups, resulting in a square planar geometry. ajol.infoscispace.com The copper(II) atom is six-coordinated, displaying a distorted octahedral geometry. ajol.infoscispace.com It is bound to two bridging cyano groups, two water molecules, and two this compound ligands. ajol.infoscispace.com
Table 3: Structural Details of the Copper-Palladium Cyano-Bridged Complex
| Feature | Description |
| Formula | [Cu(H₂O)₂(detu)₂Pd(CN)₄]∙2H₂O |
| Palladium (Pd) Geometry | Square Planar |
| Copper (Cu) Geometry | Distorted Octahedral |
| Structure Type | Polymeric |
| DETU Bonding Mode | Monodentate (via Sulfur) |
| Bridging Ligand | Cyano (CN⁻) |
Zinc-Nickel Cyano-Bridged Systems
Dinuclear Metal Complexes with Bis(thiourea) Ligands
Dinuclear complexes can be formed using ligands that contain two thiourea units, known as bis(thiourea) ligands. Furan-2,5-dicarbonylbis(N,N-diethylthiourea) is one such ligand that reacts with transition metal ions like Fe(III), Ni(II), and Cu(II) to form dinuclear metallacyclic complexes. researcher.liferesearchgate.netvnu.edu.vn In these compounds, the deprotonated ligand chelates the metal ions through its sulfur and oxygen donor atoms. researcher.lifevnu.edu.vn For example, a neutral dinuclear copper(II) complex, formulated as [Cu₂(L)₂], is formed where the copper atoms adopt a nearly cis-square-planar environment, coordinated by the (S,O) moieties of the doubly deprotonated aroylbis(thiourea) ligand. researchgate.net
Another type of dinuclear complex involves this compound as a simple monodentate ligand. A binuclear copper(I) complex, [Cu₂I₂(C₂₆H₂₄P₂)₂(C₅H₁₂N₂S)₂], has been characterized where each copper(I) atom has a distorted tetrahedral coordination. iucr.org This geometry is defined by one sulfur atom from an this compound ligand, one iodide ion, and two phosphorus atoms from two different bridging 1,2-bis(diphenylphosphanyl)ethane (dppe) ligands. iucr.org
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes containing thiourea derivatives is an active area of research. Cyclic voltammetry studies on related N-acylthiourea complexes provide insight into the potential redox properties of this compound complexes.
Intramolecular and Intermolecular Interactions within Complexes
Hydrogen Bonding Networks
Hydrogen bonds are a predominant feature in the crystal structures of this compound and its derivatives. In the crystal structure of this compound itself, intermolecular N–H···S hydrogen bonds are the dominant interactions that govern the crystal packing. acs.org
In complexes of this compound, various hydrogen bonding motifs are observed. For instance, in a silver(I) complex containing both triphenylphosphine (B44618) and this compound, the acetate anion is connected to the complex cation via a pair of N—H⋯O hydrogen bonds, forming a distinct R²₂(8) graph-set motif. nih.gov This aggregate is further extended into a chain through a weak C—H⋯O hydrogen bond involving the solvent methanol molecule. nih.gov
N—H···S hydrogen bonds are also commonly observed in related thiourea derivatives, often leading to the formation of centrosymmetric R²₂(8) dimers. researchgate.net In some cases, these N—H···S hydrogen bonds can form infinite zigzag chains. researchgate.net
In a binuclear copper(I) iodide complex with this compound and 1,2-bis(diphenylphosphanyl)ethane (dppe), both intramolecular and intermolecular N—H⋯I hydrogen bonds are present. iucr.orgnih.gov The intermolecular N—H⋯I hydrogen bonds link the complex molecules into layers. iucr.orgnih.gov Similarly, a rhodium(I) complex exhibits a weak intermolecular N—H⋯Cl interaction. iucr.org
The crystal structure of dichlorobis(this compound)zinc(II) is particularly interesting as it contains two crystallographically independent molecules that form different structures—polymeric chains and dimers—both through hydrogen bonding between N-H groups and chlorine atoms. rsc.org
The formation of these hydrogen bonding networks is a key factor in the stabilization of the crystal structures of this compound complexes. akademisains.gov.my
Non-Covalent Interactions and Crystal Packing
Beyond conventional hydrogen bonds, a range of other non-covalent interactions contributes to the stability and organization of the crystal packing in this compound complexes. These interactions include C—H···O contacts, π–π stacking, and other van der Waals forces. researchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. researchgate.netiucr.org For N'-Benzoyl-N,N-diethyl-thio-urea, a related compound, Hirshfeld analysis confirms the importance of C—H···O hydrogen bonds in determining the molecular conformation and crystal structure. researchgate.net In aromatic derivatives, π–π stacking interactions are also observed. researchgate.net
In the silver(I) complex with triphenylphosphine and this compound, the combination of hydrogen bonding and phenyl⋯phenyl interactions results in the formation of a two-dimensional network. nih.gov The crystal packing in a rhodium(I) complex is stabilized by van der Waals forces in addition to weak hydrogen bonds. iucr.org
For a dinuclear copper(II) complex derived from a tetraethyl-substituted bis(thiourea), weak C—H···Cl contacts involving both furan (B31954) and ethyl groups help to consolidate the three-dimensional supramolecular architecture. iucr.org The co-crystallized solvent molecules can also play a vital role in the crystal packing through such interactions. iucr.org
Spectroscopic and Structural Elucidation of N,n Diethylthiourea and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR), Far-Infrared (FIR), and Raman techniques, is crucial for identifying functional groups and analyzing the coordination behavior of N,N'-Diethylthiourea.
Infrared (IR) and Far-Infrared (FIR) Spectroscopy for Functional Group Analysis and Ligand Binding
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations are typically observed in the region of 3435-3270 cm⁻¹. scielo.org.za Another significant band is the C=S stretching vibration, which appears around 756 cm⁻¹. scielo.org.za The C-N stretching vibration is also a key diagnostic peak. researchgate.net
Upon coordination to a metal ion, shifts in these vibrational frequencies provide strong evidence of ligand binding. Thioureas can coordinate through either the sulfur or nitrogen atoms. scielo.org.za Coordination through the sulfur atom, which is common, leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency. semanticscholar.orgsemanticscholar.org This is because the C=S bond weakens, and the C-N bond gains more double-bond character. For instance, in some complexes, the ν(C=S) band shifts to lower wavenumbers, indicating the involvement of the sulfur atom in complex formation. semanticscholar.org Conversely, in other complexes, this band has been observed to shift to higher wavenumbers. semanticscholar.org
In complexes of this compound with zinc(II), cadmium(II), and mercury(II) halides, the ligand is bonded to the metal through the sulfur atom. osti.gov This is also the case in palladium(II) complexes. ajol.info The N-H stretching frequency can also be affected by coordination and by hydrogen bonding within the complex. osti.govresearchgate.net In some instances, the N-H stretching vibration bands overlap with O-H stretching bands, complicating the analysis. scielo.org.za
Far-infrared spectroscopy is particularly useful for identifying the metal-ligand stretching vibrations, which occur at lower frequencies. These bands provide direct evidence of the coordination bond between the metal and the sulfur atom of the DETU ligand.
Table 1: Characteristic IR Frequencies (cm⁻¹) for this compound and its Complexes
| Vibration | Free Ligand | Coordinated Ligand | Reference |
|---|---|---|---|
| ν(N-H) | 3435-3270 | Shifted | scielo.org.za |
| ν(C-N) | ~1564 | Increased frequency | scielo.org.zasemanticscholar.org |
| ν(C=S) | ~756 | Decreased or Increased frequency | scielo.org.zasemanticscholar.org |
This table is interactive. Click on the headers to sort.
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy complements IR spectroscopy in the structural analysis of this compound and its derivatives. cdnsciencepub.com For metal complexes, Raman spectra can help identify the metal-ligand vibrations and changes in the ligand's vibrational modes upon coordination. osti.gov In cyano-bridged transition metal complexes containing DETU, the sharp and intense ν(C≡N) stretching vibration between 2100 and 2200 cm⁻¹ in both IR and Raman spectra is a key diagnostic tool for characterizing these structures. scielo.org.za For instance, in certain Hofmann-type complexes, the A₁g and B₁g modes resulting from Raman-active ν(C≡N) stretching vibrations shift to higher frequencies in the complex compared to the free cyano salt. scielo.org.za The ν(C=S) stretching vibration is also observable in the Raman spectrum and its shift upon complexation provides information about the coordination mode. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and for studying the effects of coordination and dynamic processes like hindered rotation. rsc.org
Proton (¹H) NMR for Structural Confirmation and Chemical Shift Analysis
The ¹H NMR spectrum of this compound shows characteristic signals for the ethyl and N-H protons. nih.govchemicalbook.com The ethyl group typically displays a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The N-H protons usually appear as a broad signal.
In deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum of this compound shows a signal for the methylene protons at approximately 3.39 ppm and for the methyl protons at around 1.164 ppm. chemicalbook.com Variable-temperature NMR studies have revealed the presence of rotational isomers in solution due to hindered rotation about the C-N bonds. rsc.org At low temperatures, the rotation is slow, and distinct signals for the cis and trans isomers can be observed. rsc.org
Upon coordination to a metal, the chemical shifts of the protons can change, providing insight into the binding site. For example, in complexes where DETU coordinates through the sulfur atom, changes in the chemical shifts of the N-H and ethyl protons are observed. mdpi.com In some aroylbis(N,N-diethylthiourea) complexes, the presence of two separate sets of signals for the two ethyl groups in the ¹H NMR spectrum indicates hindered rotation around the C(S)-NEt₂ bond. researchgate.net
Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization
The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. nih.goviarc.fr The spectrum shows distinct signals for the thiocarbonyl (C=S) carbon and the carbons of the ethyl groups (-CH₂ and -CH₃).
In a derivative, furan-2,5-dicarbonylbis(N,N-diethylthiourea), the C=S carbon gives a signal at 153.1 ppm, the methylene carbons at 47.9 ppm, and the methyl carbons at 13.4 and 11.4 ppm in CDCl₃. The presence of two signals for the methyl carbons, similar to the proton NMR, suggests hindered rotation. The chemical shift of the C=S carbon is particularly sensitive to the electronic environment and can shift significantly upon coordination to a metal.
Table 2: ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=S | 153.1 | |
| -CH₂ | 47.9 | |
| -CH₃ | 13.4, 11.4 | |
| C=O | 177.8 | |
| Furan (B31954) | 147.6, 118.2 |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 132.23 g/mol . nih.gov The mass spectrum shows a molecular ion peak corresponding to this mass. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing coordination compounds and fragile molecules. In positive ion mode, this compound can be detected as the protonated molecule [M+H]⁺ at an m/z of 133.079. nih.gov The fragmentation pattern observed in MS/MS experiments can provide further structural information. For example, major fragments for the [M+H]⁺ ion of this compound have been observed at m/z 88.0215 and 59.9902. nih.gov ESI-MS is also instrumental in characterizing complex metal-ligand systems, such as identifying the formation of mixed-metal complexes containing DETU derivatives by detecting the corresponding complex ions.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques have been instrumental in determining the precise three-dimensional arrangement of atoms in this compound and its coordination compounds in the solid state.
Single-crystal X-ray diffraction has been successfully employed to determine the solid-state structure of this compound and numerous of its derivatives and metal complexes. acs.orgtandfonline.comnih.gov For instance, the single-crystal structure of this compound itself has been determined, revealing the key structural features of the molecule. acs.org
In its derivatives, such as metal complexes, the this compound ligand's conformation and coordination mode are elucidated. In dichloridobis(this compound-κS)mercury(II), the this compound ligands adopt a cis,trans geometry around their C-N amide bonds. Similarly, in a monoclinic form of dichlorobis(this compound)cobalt(II), the cobalt ions exhibit a distorted tetrahedral coordination with two sulfur atoms from the this compound ligands and two chloride ions. tandfonline.comtandfonline.com The analysis of a silver(I) complex, (N,N′-Diethylthiourea-κS)tris(triphenylphosphane-κP)silver(I) acetate (B1210297) methanol (B129727) monosolvate, shows the Ag(I) ion in a distorted tetrahedral geometry, coordinated to one sulfur atom from the this compound ligand. nih.gov These studies provide precise bond lengths and angles, confirming the connectivity and stereochemistry of the molecules.
While single-crystal XRD provides detailed structural information of a single crystal, powder X-ray diffraction (PXRD) is valuable for analyzing the phase composition and microstructure of polycrystalline materials. For newly synthesized coordination compounds of this compound, PXRD can be used to confirm the formation of a new crystalline phase and to check for the presence of any crystalline impurities. Although detailed PXRD studies on pure this compound are not extensively reported in the provided context, the technique is fundamental in the characterization of its crystalline derivatives. For example, in the synthesis of silver(I) nitrite (B80452) complexes with this compound, characterization would typically involve PXRD to assess the bulk material's crystallinity and phase purity. researchgate.net
Crystallographic studies have determined the crystal systems, space groups, and unit cell parameters for various this compound derivatives. For example, a monoclinic polymorph of N′-Benzoyl-N,N-diethylthiourea crystallizes in the monoclinic space group C2/c. iucr.orgua.pt The complex dichloridobis(this compound-κS)mercury(II) also crystallizes in a monoclinic system with the space group P2₁/c. iucr.org Another example is the monoclinic form of dichlorobis(this compound)cobalt(II), which crystallizes in the space group P2₁/c with eight molecules per unit cell. tandfonline.comtandfonline.com The precise determination of these parameters is crucial for identifying different crystalline forms (polymorphs) and for understanding the packing of molecules in the crystal lattice.
Table 2: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N′-Benzoyl-N,N-diethylthiourea | Monoclinic | C2/c | a = 20.1727(7) Å, b = 8.4717(3) Å, c = 14.8345(6) Å, β = 106.553(2)° | iucr.orgua.pt |
| Dichloridobis(this compound-κS)mercury(II) | Monoclinic | P2₁/c | a = 7.9713(2) Å, b = 17.2321(5) Å, c = 27.5143(7) Å, β = 94.870(1)° | iucr.org |
| Dichlorobis(this compound)cobalt(II) (monoclinic form) | Monoclinic | P2₁/c | a = 10.439(2) Å, b = 14.964(2) Å, c = 24.005(3) Å, β = 92.00(1)° | tandfonline.comtandfonline.com |
| trans-dithiocyanatotetrakis-(NN′-diethylthiourea)-nickel(II) | Monoclinic | P2₁/c | a = 11.14 Å, b = 17.26 Å, c = 9.64 Å, β = 100.6° | rsc.org |
The crystal structures of this compound and its derivatives are significantly influenced by intermolecular hydrogen bonds. In the crystal structure of pure this compound, N–H···S hydrogen bonds are the dominant interactions that dictate the crystal packing. acs.org
Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters[23],[19],
Thermal Analysis Techniques
Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound and its compounds. Studies have shown that this compound undergoes complete pyrolysis in a single step. orientjchem.org The decomposition process can be influenced by the atmosphere (e.g., oxygen or nitrogen). orientjchem.org
In the context of its metal complexes, thermal analysis reveals the sequence of decomposition events. For example, in cyano-bridged transition metal complexes containing this compound, the thermal decomposition curves indicate that the this compound and water molecules are lost in the initial steps, followed by the decomposition of the cyano groups at higher temperatures. scielo.org.za The decomposition products of substituted thioureas can include alkyl or aryl isothiocyanates and carbodiimides, as identified by techniques like infrared spectroscopy of the residues. akjournals.com These studies are vital for determining the thermal stability limits of materials containing this compound.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for evaluating the thermal stability and decomposition pathways of chemical compounds. For this compound (DETU) and its derivatives, these analyses provide insights into their thermal behavior, including phase transitions, decomposition temperatures, and the nature of thermal events (endothermic or exothermic).
Studies on pure this compound have revealed distinct thermal events. TG-DTA results show two significant absorption peaks: one at 85.3 °C corresponding to a phase transition, and another at 261.5 °C, which marks the decomposition of the compound. gychbjb.com The decomposition temperature is considered relatively high. gychbjb.com Upon heating to decomposition, this compound is known to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides. fishersci.ptlgcstandards.com
The thermal properties of this compound are significantly altered when it is incorporated as a ligand in metal complexes. For instance, a series of N-morpholine-N'-benzoylthiourea complexes, which are derivatives, are reported to be thermally stable up to approximately 300°C. researchgate.net The thermal decomposition of two cyano-bridged complexes, [Cu(detu)₄Ni(CN)₄]·2H₂O and [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O, was found to be a two-stage process. scielo.org.za Both complexes remain stable up to 97°C. scielo.org.za The initial decomposition step involves the endothermic removal of the DETU and water molecules, followed by the exothermic release of the cyano groups at higher temperatures. scielo.org.za
Similarly, cadmium(II) complexes with substituted thioureas, including this compound, exhibit definite stepwise decomposition. akjournals.com The thermal stability of these cadmium complexes follows a general sequence: complexes with alkylthioureas < complexes with phenylthioureas < complexes with acylthioureas. akjournals.com The decomposition of the parent thiourea (B124793) ligands can lead to the formation of alkyl isothiocyanates and carbodiimides. akjournals.com
The following table summarizes the key thermal events for this compound and some of its complexes.
| Compound | Thermal Event | Temperature (°C) | Analysis Type | Finding |
| This compound (DETU) | Phase Transition | 85.3 | DTA | Endothermic absorption peak. gychbjb.com |
| This compound (DETU) | Decomposition | 261.5 | DTA | Absorption peak indicating decomposition. gychbjb.com |
| [Cu(detu)₄Ni(CN)₄]·2H₂O | Onset of Decomposition | 97 | TGA/DTA | Stable up to this temperature. scielo.org.za |
| [Cu(detu)₄Ni(CN)₄]·2H₂O | Decomposition of detu & H₂O | 97 - 359 | TGA/DTA | Endothermic process, mass loss of 68.76%. scielo.org.za |
| [Cu(detu)₄Ni(CN)₄]·2H₂O | Decomposition of cyano groups | 359 - 752 | TGA/DTA | Exothermic process, mass loss of 11.67%. scielo.org.za |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | Onset of Decomposition | 97 | TGA/DTA | Stable up to this temperature. scielo.org.za |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | Decomposition of detu & H₂O | 97 - 417 | TGA/DTA | Endothermic process, mass loss of 41.24%. scielo.org.za |
| [Zn(H₂O)(detu)Ni(CN)₄]·2H₂O | Decomposition of cyano groups | 417 - 682 | TGA/DTA | Exothermic process, mass loss of 23.12%. scielo.org.za |
| N,N-diethyl-N'-benzoylthiourea Metal Complexes | Onset of Decomposition | ~300 | TGA/DTA | Generally stable up to this temperature. researchgate.net |
Advanced Spectroscopic and Microscopic Techniques for Surface Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are powerful tools for investigating the surface morphology and elemental composition of materials. These techniques have been applied to this compound derivatives and the materials synthesized using this compound, providing valuable structural and compositional data.
In the study of coordination compounds, SEM-EDX is instrumental. For a complex synthesized from cadmium(II) bromide and this compound (detu), SEM revealed the formation of colorless needle-like crystals. semanticscholar.orguinjkt.ac.id The accompanying EDX analysis provided an empirical formula of C₁₀H₂₄CdBr₂N₄S₂, confirming the elemental makeup of the complex. semanticscholar.orguinjkt.ac.id Further studies on complex compounds of zinc(II) chloride and cadmium(II) chloride with DETU used EDX to determine the atomic ratio between the central metal atom and the sulfur donor atom, which were found to be 1:4 and 1:1, respectively. aip.org This data was crucial for predicting the chemical formulas as Zn(detu)₄₂ and [(CN)(detu)Cd(µ−CN)₂Cd(CN)(detu)]. aip.org
This compound also serves as a precursor or additive in the synthesis of various materials, where SEM and EDX are used for characterization. It has been used as a sulfur source in the synthesis of Ba(Zr₁-xTiₓ)S₃ nanomaterials. chemrxiv.org EDX elemental mapping of these nanomaterials demonstrated a uniform distribution of Barium, Zirconium, Titanium, and Sulfur, indicating a homogeneous composition. chemrxiv.org In the field of electroplating, this compound can be used as an additive, and SEM has been employed to study the resulting grain size of the copper film. avsconferences.org
Furthermore, the synthesis of Cadmium Sulfide (B99878) (CdS) nanoparticles from a [Cd(detu)₂(CH₃COO)₂]·H₂O precursor utilized SEM and EDX to characterize the final product. nih.gov SEM has also been used to observe morphological changes on the surface of ion-selective electrodes that incorporate a DETU derivative, 1-furoil-3,3-diethylthiourea, as the ionophore. uchile.cl
The table below presents a summary of EDX findings for various materials involving this compound.
| Material | Technique | Finding |
| Cadmium(II) Bromide-DETU Complex | EDX | Provided the empirical formula C₁₀H₂₄CdBr₂N₄S₂. semanticscholar.orguinjkt.ac.id |
| Zinc(II) Chloride-DETU Complex | EDX | Showed an atomic ratio of Zn:S of 1:4. aip.org |
| Cadmium(II) Chloride-DETU Complex | EDX | Showed an atomic ratio of Cd:S of 1:1. aip.org |
| Ba(Zr₁-xTiₓ)S₃ (x=0) | EDX | Revealed percentage composition of Ba:Zr:Ti:S as 27:19:0:55. chemrxiv.org |
| Ba(Zr₁-xTiₓ)S₃ (x=0.23) | EDX | Revealed percentage composition of Ba:Zr:Ti:S as 27:13:4:55. chemrxiv.org |
| Iron Sulfide Thin Films | EDX | Confirmed the formation of iron sulfide films from a tris-(piperidinedithiocarbamato)iron(iii) precursor. researchgate.net |
Computational Chemistry and Theoretical Modeling of N,n Diethylthiourea
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the intrinsic properties of N,N'-Diethylthiourea, forming the foundation for understanding its chemical behavior.
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular geometry of thiourea (B124793) derivatives, including this compound. These computational studies provide optimized structural parameters such as bond lengths and bond angles, which are in good agreement with experimental data where available. For instance, DFT calculations on thiourea derivatives are often performed using various functionals like B3LYP, ωB97X-D, BHHLYP, and M06-2X, with basis sets such as 6-31G(d), 6-311G(d), and 6-311++G(3df,2p). mdpi.commersin.edu.tr
The optimized geometry of thiourea derivatives reveals a generally planar thiourea core. mersin.edu.tr A study on a related compound, N,N-dimethyl-N'-(2-chlorobenzoyl)thiourea, using the B3LYP/6-31G(d) level of theory, provides a representative example of the kind of structural data that can be obtained for this compound. mersin.edu.tr The calculated bond lengths and angles offer a detailed picture of the molecular architecture.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| C=S | 1.676 | S-C-N1 | 124.3 |
| C-N1 | 1.405 | S-C-N2 | 121.5 |
| C-N2 | 1.321 | N1-C-N2 | 114.2 |
| N1-C(ethyl) | - | C-N1-C(ethyl) | - |
| N2-C(ethyl) | - | C-N2-C(ethyl) | - |
Note: The table presents data for a closely related thiourea derivative as a representative example. The C-N1 and C-N2 bonds refer to the central thiourea carbon and its adjacent nitrogen atoms. The ethyl group carbons would be attached to these nitrogen atoms in this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org
For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is typically distributed over the thiocarbonyl (C=S) group. This distribution is significant for understanding interactions with nucleophiles. irjweb.comoecd.org A study on N-Phenylmorpholine-4-carbothioamide, a related thiourea derivative, calculated the HOMO and LUMO energies to be -5.793 eV and -1.232 eV, respectively, resulting in an energy gap of 4.561 eV. semanticscholar.org These values provide an illustrative example of the electronic properties that can be determined for this compound. The HOMO-LUMO gap can also be used to understand the electronic absorption spectra of these molecules. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.793 |
| ELUMO | -1.232 |
| ΔE (HOMO-LUMO Gap) | 4.561 |
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry[4],[26],
Reaction Mechanism Prediction and Simulation
Computational modeling is a powerful tool for predicting and simulating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
The reaction of this compound with radical species, such as the hydroxyl radical (•OH), is of significant interest in various chemical and biological processes. Quantum theoretical approaches have been used to investigate the mechanisms of these reactions. A notable study focused on the hydrogen atom transfer (HAT) mechanisms for the reaction between DETU and •OH. researchgate.net
The research employed DFT methods (ωB97X-D, BHHLYP, and M06-2X) with the 6-311++G(3df,2p) basis set to explore two primary pathways: direct hydrogen abstraction from the N-H groups and the addition of the •OH radical to the sulfur atom followed by elimination. researchgate.net The results indicated that the direct hydrogen abstraction pathway is kinetically favored over the •OH addition pathway in both the gas phase and in aqueous solution. researchgate.net This elucidation of the preferred reaction pathway is crucial for understanding the antioxidant and radioprotective properties of thiourea derivatives.
Computational chemistry allows for the calculation of important kinetic and thermodynamic parameters that govern chemical reactions. For this compound, such calculations have been performed for its role in ligand substitution reactions.
A study on the interaction of DETU with a di-μ-hydroxobis(bipyridyl)dipalladium(II) ion in an aqueous solution revealed that the reaction proceeds via a two-step consecutive mechanism. irjweb.com The activation parameters for this reaction were determined from Eyring plots, providing values for the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠). These parameters support an associative interchange mechanism for the ligand substitution process. irjweb.com The negative values for the entropy of activation suggest a more ordered transition state, which is characteristic of an associative pathway. irjweb.com
| Step | ΔH≠ (kJ mol⁻¹) | ΔS≠ (J K⁻¹ mol⁻¹) |
|---|---|---|
| Step 1 | 44.0 ± 1.5 | -147 ± 5 |
| Step 2 | 17.8 ± 0.8 | -278 ± 2 |
Elucidation of Hydrogen Atom Transfer Pathways
Molecular Docking and Biological Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for studying the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
While specific molecular docking studies focusing solely on this compound are not extensively reported, research on structurally similar compounds provides strong evidence for its potential in this area. For instance, a series of N,N'-disubstituted thioureas, including a benzyl-diethylthiourea derivative, were investigated as antithrombotic agents through molecular docking with cyclooxygenase-1 (COX-1). mdpi.com These studies help to understand the structure-activity relationships and the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com
Furthermore, in-silico anticancer studies of N,N-diethyl-N'-palmitoylthiourea have involved docking simulations with various validated anticancer drug targets, indicating the potential for DETU and its derivatives to interact with biologically relevant macromolecules. researchgate.net Docking studies on thiourea derivatives often reveal that the thiocarbonyl sulfur and the N-H protons are key participants in forming hydrogen bonds with amino acid residues in the active site of the target protein. mdpi.com These computational insights are instrumental in the rational design of new therapeutic agents based on the thiourea scaffold.
Prediction of Binding Affinity with Anticancer Drug Targets
Computational docking simulations have been employed to investigate the potential of this compound derivatives as anticancer agents. In a study involving N,N-diethyl-N'-palmitoylthiourea, a derivative of DETU, docking simulations revealed favorable interactions with ten validated anticancer drug targets. This suggests that the compound may possess anticancer properties. researchgate.net While specific binding affinity values for DETU itself are not detailed in the provided results, the positive outcomes for its derivatives underscore the potential of the this compound scaffold in designing new anticancer compounds. researchgate.netchemsociety.org.ng The thiourea moiety is recognized as a significant pharmacophore in the development of various promising chemical prototypes for drug development, including anticancer agents. nih.gov
Investigation of Enzyme Active Site Interactions (e.g., COX-1)
In silico evaluations have shed light on the interaction of this compound derivatives with enzyme active sites, such as that of cyclooxygenase-1 (COX-1). nih.gov Studies on a series of N,N'-disubstituted thiourea derivatives, which include the N,N'-diethyl group, suggest that these compounds can directly block the tyrosyl-radical at the COX-1 active site. nih.govresearchgate.net This blockage is reportedly achieved through a combination of strong hydrophobic contacts and electrostatic interactions. nih.govresearchgate.net The ability of these derivatives to inhibit COX-1 is significant as this enzyme is involved in the production of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) A2 (TXA2), which play roles in platelet aggregation. nih.gov The research on these derivatives indicates a direct inhibition of COX-1, reinforcing their potential as lead antiplatelet agents. nih.govresearchgate.net
Crystal Packing and Intermolecular Interaction Analysis
The arrangement of molecules in the solid state and the forces governing these arrangements are crucial for understanding the physical properties of a compound. For this compound and its derivatives, various computational techniques have been used to analyze crystal packing and intermolecular interactions.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand non-covalent interactions within a molecular system. wikipedia.org For a derivative of this compound, N,N-diethyl-N'-palmitoylthiourea, NCI analysis of its hydrogen-bonded solid-state structure revealed a variety of non-covalent interactions. These include intermolecular hydrogen bonding, C-H---lone pair interactions, weak Van der Waals forces, and steric or ring closure interactions. researchgate.net The analysis also identified stabilizing intramolecular interactions such as C-H···O=C and C-H···S=C. researchgate.net These findings highlight the complex network of non-covalent forces that contribute to the stability of the crystal structure.
Hirshfeld Surface Analysis for Intermolecular Interactions
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for the [Ni(detu)₄(NCS)₂] complex.
| Intermolecular Contact | Contribution (%) |
| H---H | 69.5 |
| N-H---S | Present |
Data derived from Hirshfeld surface analysis of tetrakis(this compound)bis(isothiocyanato)nickel(II). materresearch.comresearchgate.net
Free Energy Calculations for Structural Prediction
Free energy calculations are instrumental in predicting the most stable structures of molecules and their complexes. In a study involving a cadmium(II) bromide complex with this compound, [Cd(detu)₂Br₂], free energy calculations were used to determine the preferred geometry. semanticscholar.orgresearchgate.net Two possible structures, a distorted tetrahedral and a square planar geometry, were considered. The calculations revealed that the distorted tetrahedral structure had a significantly lower free energy (-527.5574 kJ/mol) compared to the square planar structure (-408.7424 kJ/mol), indicating that the distorted tetrahedral geometry is the more stable and likely structure. semanticscholar.orgresearchgate.net Similarly, free energy calculations for a silver(I) nitrite (B80452) complex with this compound yielded a value of -1182.8101 kJ/mol. ub.ac.idresearchgate.net These calculations are crucial for predicting the three-dimensional arrangement of atoms in molecules and coordination compounds. semanticscholar.orgresearchgate.net
The table below presents the calculated free energies for different this compound containing complexes.
| Complex | Predicted Geometry | Calculated Free Energy (kJ/mol) |
| [Cd(detu)₂Br₂] | Distorted Tetrahedral | -527.5574 |
| [Cd(detu)₂Br₂] | Square Planar | -408.7424 |
| Silver(I) nitrite with detu | Not Specified | -1182.8101 |
| Zn(detu)₄₂ | Tetrahedral | -129.605 |
| [(CN)(detu)Cd(µ−CN)₂Cd(CN)(detu)] | Tetrahedral | -381.0029 |
Data sourced from computational studies on various metal complexes of this compound. semanticscholar.orgresearchgate.netub.ac.idresearchgate.netaip.org
Biological and Biomedical Research Applications of N,n Diethylthiourea and Its Derivatives
Antimicrobial and Antifungal Activities
N,N'-Diethylthiourea and its derivatives have been a subject of interest in the search for new antimicrobial and antifungal agents. Research has demonstrated that these compounds, particularly when complexed with metal ions, exhibit significant inhibitory effects against a variety of microbial pathogens.
In vitro Efficacy against Bacterial Strains
Derivatives of this compound have shown notable in vitro antibacterial activity. For instance, N-(diethylcarbamothioyl)cyclohexanecarboxamide, a derivative, and its corresponding nickel(II) and copper(II) complexes have been evaluated for their efficacy against several Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds. The copper complex, in particular, demonstrated considerable activity against certain bacteria. researchgate.net
Similarly, metal complexes of N-(diethylamin-4-ylcarbonothioyl)palmitamide, another derivative of this compound, have been synthesized and screened for their antibacterial properties. Studies have shown that complexing the thiourea (B124793) derivative with metals like nickel(II) and copper(II) can lead to enhanced antimicrobial activity compared to the ligand alone. chemsociety.org.ng This increased bioactivity is often attributed to the increased lipophilicity of the metal complexes, which may facilitate their passage through the bacterial cell membrane. chemsociety.org.ng
Table 1: In vitro Antibacterial Activity of an this compound Derivative and Its Metal Complexes (MIC in µg/cm³)
| Compound | S. aureus (ATCC 6538) | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | S. pyogenes | B. cereus | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | E. cloacae (ATCC 13047) | P. vulgaris (ATCC 13315) | E. aerogenes (ATCC 13048) |
| L1 * | 200 | 200 | 100 | 400 | 200 | 200 | 400 | 400 | 400 | 200 | 200 |
| Ni(L1)₂ | 200 | 200 | 200 | 200 | 200 | 200 | 200 | 400 | 200 | 200 | 400 |
| Cu(L1)₂ | 100 | 200 | 100 | 200 | 400 | 100 | 200 | 400 | 400 | 400 | 200 |
| Data sourced from Arslan et al. (2009). researchgate.net L1 = N-(diethylcarbamothioyl)cyclohexanecarboxamide. |
In vitro Efficacy against Yeast Strains
The antifungal potential of this compound derivatives has also been investigated, particularly against various yeast strains. The same study that evaluated antibacterial activity also tested the efficacy of N-(diethylcarbamothioyl)cyclohexanecarboxamide and its metal complexes against five different Candida species. The results indicated that these compounds possess significant anti-yeast properties, with the in vitro antifungal activity being generally greater than the antibacterial activity. researchgate.net The copper(II) complex of N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide, a related thiourea derivative, also showed potent activity against all tested yeast strains. researchgate.net
Table 2: In vitro Antifungal Activity of an this compound Derivative and Its Metal Complexes against Yeast Strains (MIC in µg/cm³)
| Compound | C. albicans (ATCC 90028) | C. krusei (ATCC 6258) | C. glabrata (ATCC 90030) | C. tropicalis (ATCC 750) | C. parapsilosis (ATCC 22019) |
| L1 * | 50 | 50 | 25 | 25 | 100 |
| Ni(L1)₂ | 25 | 50 | 50 | 100 | 25 |
| Cu(L1)₂ | 25 | 50 | 25 | 50 | 50 |
| Data sourced from Arslan et al. (2009). researchgate.net L1 = N-(diethylcarbamothioyl)cyclohexanecarboxamide. |
Mechanism of Action through Enzyme Inhibition in Microbial Cells
The antimicrobial action of thiourea derivatives is often linked to their ability to inhibit essential microbial enzymes. The presence of the thiocarbonyl (C=S) group and nitrogen atoms allows these molecules to act as effective chelating agents for metal ions that are crucial for the catalytic function of many enzymes. researchgate.net The mechanism can also involve the formation of covalent bonds between the compound and nucleophilic sites on proteins, leading to the disruption of cellular processes and enzyme inhibition. For instance, metal complexes with this compound have been shown to exhibit antibacterial activity by inhibiting enzymes within the bacterial cells. researchgate.net While the precise enzymes targeted by this compound are not always specified, the general mechanism involves interference with vital enzymatic pathways necessary for microbial survival.
Anticancer and Antitumor Research
The investigation of this compound and its derivatives has extended into the field of oncology, with several studies highlighting their potential as anticancer agents.
In vitro Activity against Cancer Cell Lines
A number of this compound derivatives have demonstrated cytotoxic effects against various human cancer cell lines in vitro. Copper(II) complexes of N,N-diethyl-N′-(R-benzoyl)thiourea derivatives, for example, exhibited significant antitumor activity against the mouse mammary adenocarcinoma TA3 cell line, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range. researchgate.net The cytotoxic activity of these copper complexes was found to be much higher than that of the corresponding uncomplexed ligands. researchgate.net
Furthermore, a study on N,N′-diarylthiourea derivatives identified a compound that effectively suppressed the growth of the human breast cancer cell line MCF-7. mdpi.comnih.gov N-naphthoyl thiourea derivatives have also shown potent antiproliferative activities against MCF-7, HCT116 (colon cancer), and A549 (lung cancer) cell lines. acs.org
Table 3: In vitro Anticancer Activity of selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 |
| Copper(II) complexes of N,N-diethyl-N′-(R-benzoyl)thiourea | TA3 (Mouse Mammary Adenocarcinoma) | 3.9 - 6.9 |
| N-Benzyl-N',N'-diethylthiourea (3i) | Platelet Aggregation Inhibition* | 86.2 ± 0.3 |
| N-naphthoyl thiourea derivative (Cu-complex 11) | MCF-7 (Breast) | 1.22 ± 0.09 |
| N-naphthoyl thiourea derivative (Cu-complex 11) | HCT116 (Colon) | 0.95 ± 0.05 |
| N-naphthoyl thiourea derivative (Cu-complex 11) | A549 (Lung) | 0.68 ± 0.11 |
| Data sourced from mdpi.comnih.gov, researchgate.net, nih.gov, and acs.org. While platelet aggregation inhibition is not a direct measure of anticancer activity, it demonstrates a significant biological effect. |
Interference with Cellular Processes and Induction of Apoptosis
The anticancer effects of this compound derivatives are often mediated through their interference with critical cellular processes, ultimately leading to programmed cell death, or apoptosis. Research on a diarylthiourea derivative demonstrated that it induced a significant increase in both early and late apoptotic cells in the MCF-7 breast cancer cell line. mdpi.comnih.gov This was accompanied by an arrest of the cell cycle in the S phase, which is a common trigger for apoptosis. mdpi.comnih.gov
The mechanism of apoptosis induction can involve various pathways. For the aforementioned diarylthiourea derivative, an upregulation of caspase-3 was observed, suggesting the activation of an intrinsic apoptotic pathway initiated by DNA damage. mdpi.comnih.gov Similarly, copper complexes of N-naphthoyl thiourea are believed to exert their antitumor effects through mechanisms that include the induction of apoptosis. acs.org Some thiourea derivatives are also thought to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and the promotion of apoptosis. smolecule.com
Potential as Antitumor Agents
The thiourea moiety is recognized as a significant pharmacophore in the development of new chemical entities for drug discovery, including those with anticancer properties. nih.gov While this compound itself has been more extensively studied for its carcinogenic effects, its derivatives have been investigated for their potential as antitumor agents. iarc.frinchem.org
Research into thiourea derivatives has shown that they can interfere with cellular processes and promote apoptosis in malignant cells. smolecule.com For instance, certain N,N′-diarylthiourea derivatives have demonstrated cytotoxic effects against breast cancer cells (MCF-7). mdpi.com One such diarylthiourea compound was found to be effective in suppressing MCF-7 cell growth, with studies indicating it induced apoptosis and caused cell cycle arrest in the S phase. mdpi.com Further investigation suggested that this activity may be linked to the upregulation of caspase-3, pointing to an intrinsic apoptotic pathway. mdpi.com
Similarly, derivatives like N'-Benzoyl-N,N-diethylthiourea have been identified as having potential anticancer properties. smolecule.combiosynth.com The addition of a benzoyl group to the N,N-diethylthiourea structure is believed to enhance its biological activity. smolecule.com The antitumor potential of thiourea compounds and their metal complexes continues to be an area of active research. scielo.org.za
Anti-inflammatory and Antithrombotic Investigations
Derivatives of this compound have been the subject of research for their potential anti-inflammatory and antithrombotic activities, primarily through their interaction with the arachidonic acid pathway.
Influence on Prostaglandin (B15479496) E2 (PGE2) and Thromboxane (B8750289) A2 (TXA2) Formation
Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2) are key lipid mediators in inflammation and thrombosis, synthesized via the cyclooxygenase (COX) pathway. nih.govnih.gov A series of N,N'-disubstituted thiourea derivatives have been synthesized and evaluated for their ability to inhibit the formation of these pro-inflammatory and pro-thrombotic molecules. nih.gov In studies using human platelets, the most active of these thiourea compounds were shown to directly influence the formation of PGE2 and TXA2. nih.gov The most potent derivatives displayed IC₅₀ values (the concentration required to inhibit the biological process by 50%) ranging from 29 to 84 µM in inhibiting the arachidonic acid pathway in platelets. nih.gov
Targeting Cyclooxygenase-1 (COX-1)
The antiplatelet effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of Cyclooxygenase-1 (COX-1), an enzyme crucial for the production of Thromboxane A2 in platelets. nih.gov In an effort to develop new antithrombotic agents, researchers have designed and synthesized non-anionic arylthiourea derivatives specifically to target COX-1. nih.gov The rationale behind this design involves creating molecules that can effectively interact with the active site of the COX-1 enzyme, thereby blocking its function and preventing platelet aggregation. nih.gov The thiourea moiety has been identified for its potential in the dual inhibition of COX-1 and COX-2, highlighting its anti-inflammatory properties. nih.gov
Endocrine System Interactions
This compound is known to interact with the endocrine system, specifically by disrupting thyroid function. This interaction has been a key focus of toxicological and carcinogenicity studies.
Thyroid Peroxidase Inhibition and Thyroid Hormone Disruption
Thiourea and its derivatives are recognized as inhibitors of thyroid peroxidase (TPO). ca.govnih.gov TPO is a critical enzyme in the thyroid gland responsible for the synthesis of thyroid hormones. nih.gov this compound, being a thiourea compound, disrupts thyroid hormone homeostasis primarily by inhibiting this enzyme. ca.gov The inhibition of TPO by thioureas prevents the iodination of tyrosine residues on thyroglobulin, a necessary step in the formation of thyroxine (T4) and triiodothyronine (T3). This disruption leads to a decrease in circulating thyroid hormones, which in turn can trigger a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland.
Induced Thyroid Follicular-Cell Adenomas and Carcinomas in Animal Models
Chronic exposure to this compound has been shown to induce thyroid tumors in animal studies. inchem.org In a bioassay conducted by the National Cancer Institute, this compound was administered in the feed to Fischer 344 rats and B6C3F1 mice for 103 weeks. nih.govnih.gov The study found that this compound was carcinogenic to Fischer 344 rats, causing a statistically significant increase in the incidence of thyroid follicular-cell carcinomas and adenomas. nih.govnih.gov Specifically, high-dose male rats showed a significant increase in follicular-cell carcinomas, and the combined incidence of adenomas and carcinomas was significantly elevated in high-dose rats of both sexes. nih.gov In contrast, no evidence of carcinogenicity was found in B6C3F1 mice under the conditions of the bioassay. nih.govechemi.com
The mechanism is believed to be secondary to the compound's anti-thyroid activity. ca.gov Prolonged inhibition of thyroid peroxidase and subsequent chronic stimulation of the thyroid gland by TSH can lead to hyperplasia and, ultimately, the development of follicular-cell neoplasms. iarc.fr
Table 1: Incidence of Thyroid Tumors in Fischer 344 Rats Fed this compound for 103 Weeks
| Sex | Dietary Concentration (ppm) | Number of Animals | Follicular-Cell Adenomas | Follicular-Cell Carcinomas | Adenomas & Carcinomas Combined |
|---|---|---|---|---|---|
| Male | 0 (Control) | 18 | 0 | 0 | 0 |
| 125 (Low Dose) | 45 | 0 | 1 | 1 | |
| 250 (High Dose) | 48 | 6 | 11 | 15* | |
| Female | 0 (Control) | 18 | 0 | 0 | 0 |
| 125 (Low Dose) | 46 | 4 | 1 | 4 | |
| 250 (High Dose) | 46 | 9 | 8 | 17* |
\Incidence is significantly (p < 0.05) higher than in the control group. iarc.fr* Source: Adapted from IARC Monographs Volume 79. iarc.fr
Synergistic Effects on Thyroid Tumor Induction
Research has demonstrated that this compound (DETU) can act synergistically with other chemical carcinogens to enhance the induction of thyroid tumors. In a study involving male F344 rats, the simultaneous administration of DETU with 2,4-diaminoanisole (B165692) sulfate (B86663) (DAAS) and 4,4'-thiodianiline (B94099) (TDA) in the diet for 52 weeks resulted in a significantly higher incidence of thyroid adenocarcinomas compared to the groups treated with each compound individually. echemi.com The combined treatment group showed a thyroid adenocarcinoma incidence of 18/18, whereas the individual treatment groups for DAAS, DETU, and TDA showed incidences of 0/21, 1/21, and 2/20, respectively. echemi.com This suggests a potent synergistic effect of these three carcinogens in thyroid carcinogenesis when administered together. echemi.com Another study also noted that DETU significantly increased the incidence of thyroid follicular-cell carcinomas produced by 4,4'-thiodianiline. iarc.fr
While DETU on its own has been shown to induce thyroid follicular-cell adenomas and carcinomas in rats of both sexes, the synergistic effect highlights its role as a potential co-carcinogen. iarc.frinchem.org In the aforementioned combination study, the combined treatment also led to the development of hepatocellular carcinomas (9/18) and lung adenomas (6/18), which were not observed or were seen at lower incidences with individual treatments. echemi.com For instance, hepatocellular carcinomas occurred in 3/20 and lung adenomas in 4/20 rats treated with 4,4'-thiodianiline alone. echemi.com
A similar study in male Wistar rats also investigated the carcinogenic effect of the combined administration of DAAS, TDA, and DETU. sigmaaldrich.com
Table 1: Synergistic Effects of this compound on Tumor Induction in Male F344 Rats
| Treatment Group | Thyroid Adenocarcinoma Incidence | Hepatocellular Carcinoma Incidence | Lung Adenoma Incidence |
|---|---|---|---|
| Combined (DAAS + DETU + TDA) | 18/18 | 9/18 | 6/18 |
| 2,4-Diaminoanisole sulfate (DAAS) alone | 0/21 | Not Reported | Not Reported |
| This compound (DETU) alone | 1/21 | Not Reported | Not Reported |
| 4,4'-Thiodianiline (TDA) alone | 2/20 | 3/20 | 4/20 |
Genotoxicity and Mutagenicity Studies
The genotoxic and mutagenic potential of this compound has been evaluated in a variety of assay systems, with differing results depending on the specific test.
This compound has generally been found to be non-mutagenic in bacterial and insect assays. In the Salmonella typhimurium reverse mutation assay (Ames test), DETU did not show mutagenic activity in strains TA100, TA1535, TA1537, and TA98, both with and without an external metabolic activation system. iarc.fr Similarly, it did not produce sex-linked recessive lethal mutations in treated male Drosophila melanogaster. iarc.fr
Table 2: Results of Bacterial and Insect Mutagenicity Assays for this compound
| Test System | Metabolic Activation | Result |
|---|---|---|
| Salmonella typhimurium (TA100, TA1535, TA1537, TA98) | With and Without | Negative |
| Drosophila melanogaster (sex-linked recessive lethal mutation) | Not Applicable | Negative |
In contrast to the findings in bacteria and insects, this compound has demonstrated mutagenic activity in mammalian cell assays. A positive result was observed in the mouse lymphoma L5178Y cell forward mutation assay in the absence of metabolic activation. iarc.frca.gov This suggests that DETU can directly induce gene mutations in mammalian cells. iarc.fr However, a chromosome aberration test using Chinese hamster ovary cells yielded a negative result, both with and without metabolic activation.
Table 3: Mammalian Cell Mutagenicity of this compound
| Test System | Metabolic Activation | Result |
|---|---|---|
| Mouse Lymphoma L5178Y cells (Gene Mutation) | Without | Positive |
| Chinese Hamster Ovary cells (Chromosome Aberration) | With and Without | Negative |
This compound has been shown to induce cell transformation in cultured Syrian hamster embryo cells. iarc.fr This assay is designed to detect the potential of a chemical to induce morphological changes in cells that are characteristic of a tumorigenic phenotype. The positive result in this assay provides further evidence for the carcinogenic potential of DETU. iarc.fr
Studies have investigated the ability of this compound to cause DNA damage in the form of fragmentation and to induce DNA repair synthesis. In primary cultures of human thyroid cells, DETU was found to cause a significant, dose-dependent increase in DNA single-strand breaks and alkali-labile sites, as measured by the Comet assay. nih.gov This effect was observed after a 20-hour exposure to the compound. nih.gov Furthermore, when administered orally to rats, DETU induced a statistically significant level of DNA fragmentation in the thyroid. nih.govniph.go.jp
However, while DETU induced DNA damage, it did not elicit a positive response for DNA repair synthesis in human thyroid cells under the same experimental conditions. nih.gov A positive result for unscheduled DNA synthesis was noted in other cell types without metabolic activation.
This compound has been shown to modulate the expression of certain enzymes involved in detoxification and metabolism. In male Sprague-Dawley rats, oral administration of DETU led to a significant increase in the mRNA levels of microsomal epoxide hydrolase (mEH) and glutathione (B108866) S-transferase A2 (GSTA2) in the liver. iarc.fr Specifically, a single oral dose resulted in a 7- to 10-fold increase in the mRNA levels of both enzymes at 24 hours. iarc.fr After three days of treatment, the protein content of both mEH and GSTA2 was induced approximately threefold. iarc.fr These findings suggest that DETU can alter cellular defense mechanisms, which may be relevant to its toxic and carcinogenic effects. nih.gov
DNA Fragmentation and DNA Repair Synthesis
Other Pharmacological and Agrochemical Applications
Beyond the more extensively studied areas, this compound and its derivatives have been investigated for a range of other pharmacological and agrochemical uses. These include applications as antiparasitic agents, antioxidants, broad-spectrum pesticides, plant growth regulators, and therapeutic agents for metabolic and inflammatory conditions.
Antiparasitic Activity
Thiourea derivatives are recognized for their potential as antiparasitic agents. echemi.com While specific studies focusing solely on the antiparasitic effects of this compound are limited, research on related compounds highlights the potential of this chemical class. For instance, derivatives of thiourea have been explored for their activity against various parasites. researchgate.net One study investigated the antiparasitic activity of sodium diethyldithiocarbamate (B1195824), a related compound, against different strains of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The study found that the compound exhibited toxicity against the parasite in a time and concentration-dependent manner, with the epimastigote forms being more susceptible than the trypomastigote forms. nih.gov Additionally, thiourea derivatives have been mentioned in the context of their anthelmintic (anti-worm) activity. science.govwindows.net
Antioxidant Properties
The antioxidant potential of thiourea derivatives has been a subject of scientific inquiry. echemi.com These compounds are investigated for their ability to scavenge free radicals, which are implicated in various disease processes. Quantum chemical studies have explored the reaction mechanisms between thiourea derivatives like this compound and hydroxyl radicals, suggesting a preference for the hydrogen atom transfer mechanism in their antioxidant action. researchgate.net
While direct antioxidant data for this compound is not extensively detailed in the available literature, studies on similar molecules provide insights. For example, research on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) demonstrated its antioxidant capacity using DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays, with reported IC50 values of 1.3 × 10⁻³ M and 1.1 × 10⁻³ M, respectively. hueuni.edu.vn Another study on complexes of 1,3-diisobutyl thiourea, a structural analog, also reported significant free radical scavenging activity. mdpi.com
Herbicidal, Fungicidal, Bactericidal, and Insecticidal Efficacy
Thiourea derivatives have been widely recognized for their broad-spectrum agrochemical applications, functioning as herbicides, fungicides, bactericides, and insecticides. researchgate.netsmolecule.commdpi.comresearchgate.net
Fungicidal Activity: Complexes of N-furoyl-N′,N′-diethylthiourea have been synthesized and tested for their antifungal activity against phytopathogenic fungi. Specifically, nickel(II) and copper(II) complexes of this derivative were studied against Botrytis cinerea and Colletotrichum gloeosporioides, which are responsible for significant plant diseases. researchgate.net
Bactericidal Activity: The antibacterial potential of thiourea derivatives and their metal complexes has been demonstrated against a range of bacteria. One study investigated the minimum inhibitory concentration (MIC) of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those synthesized with diethylamine (B46881), against several Gram-positive and Gram-negative bacteria. mdpi.com The results indicated that both the ligands and their metal complexes exhibit antibacterial properties. mdpi.com Metal complexes of this compound (detu), such as [CuCl2(detu)2], [CuAc2(detu)2], [CoCl2(detu)2], and [ZnCl2(detu)2], have been shown to possess antibacterial activity, which is thought to occur through the inhibition of bacterial enzymes. researchgate.net
| Compound/Complex | Bacterial Strain | Activity/Result |
|---|---|---|
| [CuCl2(detu)2] | Not Specified | Demonstrated antibacterial activity researchgate.net |
| [CuAc2(detu)2] | Not Specified | Demonstrated antibacterial activity researchgate.net |
| [CoCl2(detu)2] | Not Specified | Demonstrated antibacterial activity researchgate.net |
| [ZnCl2(detu)2] | Not Specified | Demonstrated antibacterial activity researchgate.net |
| N-Cyclohexanecarbonyl-N',N'-diethylthiourea | S. aureus, S. epidermidis, E. faecalis, S. pyogenes, B. cereus, E. coli, P. aeruginosa, E. cloacae, P. vulgaris, E. aerogenes | Screened for in vitro antibacterial activity mdpi.com |
Herbicidal and Insecticidal Efficacy: General reviews of thiourea derivatives frequently cite their use as herbicides and insecticides. researchgate.netresearchgate.net However, specific efficacy data for this compound against particular weed or insect species is not readily available in the reviewed literature.
Plant Growth Regulation
Thiourea compounds have also been noted for their role as plant growth regulators. researchgate.netsmolecule.com They can influence various physiological processes in plants. For instance, studies on thiourea application in sunflowers under heat stress showed a significant improvement in growth parameters and chlorophyll (B73375) content. science.gov While these findings point to the potential of the thiourea class of compounds in agriculture, specific research detailing the effects of this compound on plant growth is limited.
Antidiabetic, Antiarthritic, and Anticoagulant Potentials
The therapeutic potential of this compound and its derivatives has been explored in several other areas, including metabolic and inflammatory disorders.
Antidiabetic Potential: Some thiocarbamide derivatives have been patented as antidiabetic agents. researchgate.net While in vitro and in vivo studies have been conducted on various plant extracts and synthetic compounds to evaluate their antidiabetic activity through mechanisms like α-amylase and α-glucosidase inhibition, specific data for this compound is not extensively documented in the scientific literature. nih.govnih.gov
Antiarthritic Potential: The potential of thiourea-related compounds in the treatment of arthritis has been suggested, with some gold(I) complexes containing thione ligands being investigated as analogs to the antiarthritic drug Auranofin. kfupm.edu.sa However, direct research on the antiarthritic properties of this compound is not prominent.
Anticoagulant Potential: Thiourea derivatives have been investigated for their antithrombotic properties. chemotechnique.se Studies on some N,N'-disubstituted thioureas have shown that they can inhibit the arachidonic acid pathway in human platelets, thereby affecting the formation of prostaglandin E2 (PGE2) and thromboxane A2 (TXA2). chemotechnique.se While this indicates a potential anticoagulant effect for this class of compounds, specific in vitro or in vivo data for this compound is not detailed in the available research. nih.govresearchgate.net
Immunological and Toxicological Considerations
The immunological and toxicological profile of this compound is crucial for understanding its safety and potential health impacts.
Immunological Effects: The primary immunological concern associated with this compound is allergic contact dermatitis. iarc.frebi.ac.ukdermnetnz.org It is a known sensitizer (B1316253), particularly in the context of exposure to neoprene rubber, where it is used as a vulcanization accelerator. ebi.ac.ukca.govresearchgate.net Individuals allergic to this compound can develop classic contact dermatitis upon exposure, typically localized to the area of contact with the rubber product. dermnetnz.org Patch testing with a 1.0% concentration of this compound in petrolatum is used to diagnose this allergy. dermnetnz.org It is suggested that this compound may act as a prehapten, degrading to ethyl isothiocyanate (EITC) at body temperature, which could be the actual culprit in causing allergic contact dermatitis from chloroprene (B89495) rubber. ebi.ac.uk
Toxicological Profile: Toxicological studies have provided important data on the potential hazards of this compound.
Genotoxicity: this compound has been evaluated in several genotoxicity assays. It was found to be not mutagenic in Salmonella typhimurium (Ames test) with or without metabolic activation. iarc.fr It also did not produce sex-linked recessive lethal mutations in Drosophila melanogaster. iarc.fr However, in single studies, it demonstrated mutagenic activity in mouse lymphoma L5178Y cells without metabolic activation and was shown to transform Syrian hamster embryo cells in culture. iarc.fr
Carcinogenicity: Long-term bioassays in animals have been conducted to assess the carcinogenic potential of this compound. In studies conducted by the National Cancer Institute, dietary administration of the compound induced thyroid follicular-cell adenomas and carcinomas in both male and female Fischer 344 rats. iarc.frnih.gov In contrast, no evidence of carcinogenicity was observed in B6C3F1 mice under the same study conditions. echemi.comnih.gov Based on these findings, there is limited evidence in experimental animals for the carcinogenicity of this compound. iarc.fr The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans. iarc.fr
Other Toxicological Data: In male Sprague-Dawley rats, oral administration of this compound was found to induce the mRNA levels of microsomal epoxide hydrolase and glutathione S-transferase A2. iarc.fr The only toxic effect reported in humans is contact dermatitis. iarc.fr
| Test System | Endpoint | Result | Reference |
|---|---|---|---|
| Salmonella typhimurium (TA100, TA1535, TA1537, TA98) | Reverse Mutation | Negative | iarc.fr |
| Drosophila melanogaster | Sex-linked Recessive Lethal Mutation | Negative | iarc.fr |
| Mouse Lymphoma L5178Y cells (in vitro) | Gene Mutation | Positive (without metabolic activation) | iarc.fr |
| Syrian Hamster Embryo cells (in vitro) | Cell Transformation | Positive | iarc.fr |
| Fischer 344 Rats (male and female) | Carcinogenicity (dietary) | Positive (Thyroid follicular-cell adenomas and carcinomas) | iarc.frnih.gov |
| B6C3F1 Mice (male and female) | Carcinogenicity (dietary) | Negative | echemi.comnih.gov |
| Humans | Toxic Effect | Contact Dermatitis | iarc.fr |
Allergic Contact Dermatitis and Sensitization Mechanisms
This compound (DETU) is recognized as a significant allergen responsible for causing allergic contact dermatitis (ACD), a type of inflammatory skin disease. nih.gov This condition is a Type IV or delayed-type hypersensitivity reaction mediated by T-cells, which occurs after the skin comes into contact with an offending chemical. nih.gov The primary human toxic effect noted for DETU is contact dermatitis. iarc.fr Sensitization to DETU is often associated with exposure to neoprene rubber products where it is used as a vulcanization accelerator. dermnetnz.orgresearchgate.net Such products include wet suits, orthopedic braces, footwear, and gloves. dermnetnz.orgresearchgate.net
The sensitization process begins when the allergen penetrates the skin's outer layer, the stratum corneum, and is taken up by Langerhans cells. nih.gov These cells process the antigen and present it to T-lymphocytes in regional lymph nodes, leading to the creation of antigen-specific T-cells. nih.gov Upon subsequent exposure, these T-cells trigger a localized inflammatory response, resulting in dermatitis. nih.gov The clinical presentation of DETU allergy is classic ACD, typically confined to the area of contact with the rubber product. dermnetnz.org For instance, vesicular dermatitis on the palms, fingers, and wrists has been reported from contact with neoprene handles. dermnetnz.org
Diagnosis of DETU allergy is confirmed through patch testing. dermnetnz.org Studies have shown that targeted patch testing with 1.0% DETU in petrolatum yields clinically relevant, strong positive reactions in patients with a history of dermatitis from neoprene rubber. dermnetnz.orgebi.ac.uk Cross-sensitization with other thiourea derivatives like ethylbutylthiourea has also been observed in some cases. echemi.com
Table 1: Research Findings on this compound Allergic Contact Dermatitis (ACD) and Sensitization
| Research Area | Key Findings | References |
| Causative Agent | This compound is a known cause of allergic contact dermatitis. | dermnetnz.orgnih.gov |
| Mechanism | It induces a Type IV delayed-type hypersensitivity reaction. | nih.gov |
| Primary Sources | Commonly found in neoprene rubber products like wet suits, orthopedic supports, and gloves. | dermnetnz.orgresearchgate.net |
| Clinical Presentation | Classic allergic contact dermatitis confined to the area of product contact. | dermnetnz.org |
| Diagnosis | Diagnosed via patch testing, often with 1.0% DETU in petrolatum. | dermnetnz.orgebi.ac.uk |
| Sensitization Rate | A study of patients tested with a thiourea mix found DETU was the most frequent positive allergen. | researchgate.net |
| Cross-Reactivity | Cross-sensitization to other thioureas has been reported. | echemi.com |
Bioactivation to Haptens (e.g., Isothiocyanates)
Research indicates that this compound acts as a prehapten, meaning it is converted into a reactive molecule (a hapten) after coming into contact with the skin. ebi.ac.uknih.gov Haptens are small molecules that can bind to proteins in the skin to form complexes that are then recognized by the immune system, leading to sensitization. chemotechnique.se
The bioactivation of DETU involves its degradation to ethyl isothiocyanate (EITC). ebi.ac.uknih.gov EITC is considered a strong or extreme sensitizer and is likely the ultimate culprit behind the allergic contact dermatitis caused by DETU-containing products. ebi.ac.uknih.gov This decomposition process can occur at body temperature. ebi.ac.uk
Studies have demonstrated that chloroprene rubber samples containing DETU emit EITC when heated to 35°C. nih.govresearchgate.net Furthermore, patch-test preparations of various thioureas, including DETU, have been shown to emit the corresponding isothiocyanate. nih.govresearchgate.net Among the tested thioureas (diethylthiourea, diphenylthiourea, and dibutylthiourea), the DETU preparation showed the highest rate of isothiocyanate emission. nih.govresearchgate.net This evidence supports the mechanism whereby DETU is not the direct sensitizer but is transformed into the more potent allergen, EITC, upon skin contact. ebi.ac.uknih.gov
Absorption, Distribution, Metabolism, and Excretion Research Gaps
A significant gap exists in the scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. iarc.fr The International Agency for Research on Cancer (IARC) noted in a 2001 monograph that no data were available on the ADME of this compound. iarc.fr
While dermal absorption is implied by its role as a contact allergen, the extent of absorption and its subsequent fate within the body are not well understood. echemi.comhillbrothers.com For chemicals with limited or no ADME information, it is advisable to conduct toxicokinetics studies to understand their systemic behavior. oecd.org Research has shown that some thiourea compounds, including DETU, can induce DNA damage specifically in thyroid cells after oral administration in rats, suggesting potential organ-specific accumulation or metabolism. niph.go.jp However, the precise metabolic pathways, distribution to other tissues, and routes of excretion for DETU and its metabolites remain largely uninvestigated areas requiring further research. iarc.frniph.go.jp
Reproductive and Developmental Effects Research Gaps
There is a notable lack of information on the potential reproductive and developmental effects of this compound in humans. iarc.fr The IARC Working Group found no available data on this topic during their evaluation. iarc.fr This represents a critical research gap, particularly for a chemical used in consumer products that allow for direct skin contact. ca.gov
While animal studies have been conducted for carcinogenicity, specific reproductive or developmental toxicity studies for DETU are not cited in the available literature. iarc.fr The general lack of human toxicity data for many industrial chemicals, especially concerning female reproductive toxicity, highlights the need for focused research on these endpoints. nih.gov The potential for transplacental transfer of plastic additives and other chemicals is a growing concern, and efforts are needed to elucidate the transfer of compounds like DETU and the associated risks to fetal development. uantwerpen.be Given that structurally similar compounds like ethylene (B1197577) thiourea are listed as carcinogens, and considering the data gaps, further investigation into the reproductive and developmental toxicity of DETU is warranted. ca.gov
Table 2: Summary of Research Gaps for this compound
| Research Area | Identified Gaps and Deficiencies | References |
| ADME | No data available on the absorption, distribution, metabolism, or excretion in humans. | iarc.fr |
| Metabolism | Specific metabolic pathways are unknown, though organ-specific effects (thyroid) in rats suggest targeted metabolism. | niph.go.jp |
| Toxicokinetics | Lack of basic toxicokinetics studies to understand systemic exposure and fate. | oecd.org |
| Reproductive Toxicity | No data available on reproductive effects in humans. | iarc.fr |
| Developmental Toxicity | No data available on developmental effects in humans. | iarc.fr |
| Human Exposure | Limited investigation into human exposure and potential risks to vulnerable populations like pregnant women. | uantwerpen.be |
Advanced Material Science and Industrial Research Applications of N,n Diethylthiourea
Catalytic Applications in Organic Synthesis and Polymer Chemistry
The reactivity of the thiourea (B124793) group in N,N'-Diethylthiourea underpins its application as both a catalyst in specific organic reactions and as a crucial accelerator in polymer chemistry, particularly in the production of synthetic rubbers.
Role as a Catalyst in Organic Reactions
While extensively used as a reactant and intermediate in the synthesis of various heterocyclic compounds, this compound also exhibits catalytic activity. sigmaaldrich.comsigmaaldrich.comlookchem.com It can function as a catalyst, for instance, to enhance reaction selectivity and efficiency in sulfidation reactions. fscichem.com
Research has also demonstrated its use as a hydrogen-bonding catalyst. In one study on the asymmetric organocatalytic Michael addition of cyclopropane-containing aldehydes to nitroolefins, the reaction did not proceed with the primary catalyst alone. However, the addition of this compound as an H-bonding co-catalyst enabled the reaction to occur, highlighting its ability to activate substrates through hydrogen bonding interactions. thieme-connect.com
Application in Polymer Chemistry for Rubber Production
A primary industrial application of this compound is as a vulcanization accelerator in the rubber industry. fscichem.comca.goviarc.fr It is particularly effective for curing polychloroprene (neoprene) rubber, where it facilitates rapid vulcanization at a range of temperatures. iarc.frsmolecule.com The addition of this compound helps to create cross-links between polymer chains, a process that transforms the tacky, raw rubber into a more stable, tough, and pliable material suitable for a wide array of products. sigmaaldrich.comnih.gov
Its role is crucial in processes requiring fast cure rates, such as in high-speed continuous vulcanization (C.V.) processes. smolecule.com The compound is also used as an antidegradant for several types of rubbers, including natural rubber, nitrile-butadiene, and styrene-butadiene rubbers. ca.gov Typically, it is used in concentrations ranging from 0.5 to 1.0%. iarc.fr
Applications in Metallurgy and Mineral Processing
In the fields of metallurgy and mineral processing, this compound and its derivatives are valued for their ability to interact with metal surfaces, providing protection against corrosion and enabling the selective separation of valuable minerals.
Corrosion Inhibition Mechanisms for Ferrous Metals and Aluminum Alloys
This compound is recognized as an effective corrosion inhibitor for ferrous metals (iron and steel) and aluminum alloys, particularly in acidic environments such as pickling solutions containing hydrochloric or sulfuric acid. lookchem.comfscichem.comca.gov The inhibition mechanism is primarily attributed to the adsorption of the thiourea molecules onto the metal surface. chemicalbook.com
The molecule contains sulfur and nitrogen atoms, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. vnu.edu.vnthermofisher.in This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chemicalbook.comvnu.edu.vn Studies have shown that the adsorption of thiourea derivatives on steel surfaces can follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. chemicalbook.com The process is often characterized as chemisorption, where a chemical bond is formed between the inhibitor and the metal surface.
Table 1: Research Findings on Corrosion Inhibition by Thiourea Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Key Findings | Inhibition Mechanism |
| This compound | Cold-rolled mild steel | 1 N H₂SO₄ | Inhibitor efficiency increases with concentration. At higher concentrations, it reduces hydrogen pickup. chemicalbook.com | Adsorption on the metal surface, inhibiting both cathodic and anodic reactions. chemicalbook.com |
| Phenylthiourea (PTU) | Mild Steel | 1.0 M HCl | Inhibition efficiency reaches up to 98.96% at 5 × 10⁻³ M and 60 °C. | Chemical adsorption on the metal surface, following the Langmuir adsorption isotherm. |
| Thiourea Derivatives | Aluminum | NaOH solution | The presence of inhibitors considerably reduces the corrosion of aluminum. chemotechnique.se | Adsorption of inhibitor molecules forms a protective film on the metal surface. chemotechnique.se |
Flotation Agents for Sulfide (B99878) Mineral Separation
In mineral processing, derivatives of this compound are researched as selective flotation agents (collectors) for the separation of sulfide minerals. Froth flotation is a process that separates minerals based on differences in their hydrophobicity. A collector selectively adsorbs onto the surface of a target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection.
Specifically, the derivative N-benzoyl-N',N'-diethyl thiourea (BDETU) has been synthesized and studied for the separation of chalcopyrite (a copper iron sulfide mineral) from pyrite (B73398) (iron sulfide). Research has shown that BDETU exhibits a strong collecting ability and excellent selectivity for chalcopyrite over pyrite. The mechanism involves the chemical adsorption of BDETU onto the chalcopyrite surface through the interaction of its carbonyl (C=O) and thiocarbonyl (C=S) groups with copper species on the mineral surface. This selective adsorption enhances the surface hydrophobicity of chalcopyrite, leading to its effective flotation.
Table 2: Flotation Performance of N-benzoyl-N',N'-diethyl thiourea (BDETU)
| Mineral | Collector | pH | Collector Concentration | Recovery | Reference |
| Chalcopyrite | BDETU | 8.0 | Not specified | 96.50% | |
| Pyrite | BDETU | 8.0 | Not specified | 20.65% | |
| Chalcopyrite | IPETC (traditional collector) | 8.0 | Not specified | Lower than BDETU |
Electrodeposition and Micro-electroforming Research
This compound has found a niche application in the field of electrochemistry, specifically in research related to copper electrodeposition and micro-electroforming. These processes are critical for fabricating high-density interconnects on printed circuit boards (PCBs) and in semiconductor manufacturing.
In this context, this compound acts as an accelerator in the copper electroplating bath. Its role is to promote a "bottom-up" filling of microvias (small holes used to connect different layers of a circuit board). Achieving void-free filling is a significant challenge, and additives are essential to control the deposition process.
Research indicates that the addition of this compound to the electroplating solution generates activation polarization, which lowers the metal ion discharge rate and restrains the overgrowth of copper at the edges of the micro-trench. Simultaneously, the increased activation polarization accelerates the formation of crystal nuclei on the electrode while decreasing the crystal growth speed. This controlled deposition leads to a flatter plating surface and significantly improves the leveling and gap-filling ability of the process, with one study reporting a 50% increase in leveling ability. The result is the successful, void-free filling of high-aspect-ratio micro-trenches with copper.
Table 3: Effects of this compound in Copper Micro-Electrodeposition
| Parameter | Effect of this compound Addition | Outcome | Reference |
| Polarization | Increases activation polarization | Restrains overgrowth at trench edges | |
| Crystal Nucleation | Accelerates molding speed of crystal nucleus | Promotes uniform deposition | |
| Crystal Growth | Decreases crystal growth speed | Leads to flatter plating surface | |
| Leveling Ability | Increased by approximately 50% | Improved gap-filling | |
| Microvia Filling | Achieves bottom-up, void-free filling | Enables high-density interconnects |
Additives in Copper Micro-electroplating Processes
In the fabrication of high-density interconnects for printed circuit boards (PCBs) and semiconductor devices, the complete, void-free filling of microvias with copper is a critical challenge. This compound has emerged as a key additive in copper electroplating baths, acting as an accelerator to achieve the desired "bottom-up" filling mechanism. fertilizerseurope.com This process ensures that copper deposition occurs preferentially from the bottom of the microvia upwards, preventing the formation of voids and seams that can compromise electrical conductivity and structural integrity. researchgate.net
Research has demonstrated that the addition of DET to the electroplating solution significantly improves the quality of the copper deposit. One of the primary benefits is an enhanced leveling ability, with studies showing an increase of approximately 50% compared to baths without the additive. researchgate.net This results in a smoother, more uniform plated surface. The presence of DET effectively restrains the overgrowth of copper at the edges of micro-trenches, a common issue that can lead to premature closing of the feature and void formation. researchgate.net
Furthermore, investigations into the effect of DET on crystal growth have revealed a substantial decrease in the crystal growth speed, from 2.57 μm/min to about 0.17 μm/min. researchgate.net This controlled deposition rate is crucial for achieving the desired fill without defects. Void-free filling of micro-trenches with a width of 10 μm and a high aspect ratio of 4:1 has been successfully achieved using DET in the electroplating process. researchgate.net
Electrochemical Behavior Analysis in Electrodeposition
The effectiveness of this compound in copper electrodeposition is rooted in its specific electrochemical behavior. When introduced into the electroplating bath, DET induces activation polarization. researchgate.netscientific.net This phenomenon increases the overpotential required for copper ion discharge, effectively lowering the metal ion discharge rate. researchgate.net The increased polarization is a key factor in suppressing the rapid, uncontrolled growth of copper, particularly in high-current-density areas like the opening of microvias.
Below is a data table summarizing the observed effects of this compound on the copper micro-electroplating process.
| Parameter | Observation with this compound | Scientific Rationale |
| Filling Mechanism | Promotes "bottom-up" filling of microvias scientific.net | Acts as an accelerator, increasing polarization on the cathode scientific.net |
| Leveling Ability | Increased by approximately 50% researchgate.net | Generation of activation polarization leads to flatter plating researchgate.net |
| Crystal Growth Speed | Decreased from 2.57 µm/min to ~0.17 µm/min researchgate.net | Increased overpotential slows down the growth of individual crystals researchgate.net |
| Electrochemical Effect | Generates activation polarization researchgate.netscientific.net | Adsorption of DET on the cathode surface modifies the deposition kinetics semanticscholar.org |
| Deposit Quality | Results in void-free and seam-free filling researchgate.net | Controlled deposition rate prevents premature closure of microfeatures researchgate.net |
Functional Materials and Intermediate Compound Development
Beyond its role as an additive, this compound serves as a crucial building block in the synthesis of more complex functional materials and novel chemical intermediates.
Development of Novel Chemical Intermediates
This compound is a versatile intermediate used in the synthesis of a variety of compounds. chemotechnique.se Its reactive nature allows it to be incorporated into larger molecular structures, creating ligands with specific properties for metal chelation. A notable area of research is the synthesis of aroylbis(N,N-diethylthiourea) ligands. researchgate.net These molecules are created through the reaction of compounds like furan-2,5-dicarbonyl dichloride with this compound. google.com
These resulting aroylbis(thiourea) ligands are capable of forming complex structures with metal ions, such as novel mixed-metal complexes. google.com For instance, a trinuclear bimetallic complex has been synthesized where a sodium ion is encapsulated within a macrocycle formed by iron(III) ions and the deprotonated aroylbis(N,N-diethylthiourea) ligands. google.com In this structure, the thiourea moieties of the ligand act as (S,O)-chelators. The development of such complexing agents is significant for applications in areas like cation exchange and the creation of materials with specific electronic or magnetic properties. google.com The synthesis of N,N-diethylthiourea itself is typically achieved through the reaction of ethylamine (B1201723) and carbon disulfide. iarc.fr
Other Specialized Industrial Applications
The utility of this compound extends to several other specialized industrial processes, where its chemical properties are leveraged to improve product performance and efficiency.
Additives in Fertilizers and Explosives
This compound is utilized as an additive in both fertilizers and explosives. chemotechnique.se In agriculture, its primary function in fertilizers is as a nitrification inhibitor. fertilizerseurope.com Nitrogen-based fertilizers are susceptible to nitrogen loss through leaching and denitrification when the ammonium (B1175870) (NH₄⁺) they contain is converted to nitrate (B79036) (NO₃⁻) by soil bacteria. fertilizerseurope.comgoogle.com this compound and related thiourea compounds temporarily suppress the activity of nitrifying bacteria, specifically the Nitrosomonas species responsible for the first step of nitrification. fertilizerseurope.com This slows the conversion of ammonium to nitrate, keeping the nitrogen in the more stable ammonium form for longer, which improves nitrogen use efficiency by the crops and reduces environmental losses. fertilizerseurope.com
Textile Treatment Agents
In the textile industry, this compound is used as a treatment agent, particularly in cleaning processes for dyed fabrics. chemotechnique.se A Chinese patent describes the formulation of an acidic reduction cleaner for dyed polyester (B1180765) (dacron) that incorporates this compound. google.com In this application, the compound, in conjunction with a fatty alcohol-polyoxyethylene ether, rapidly contacts and reduces the loose disperse dye adhered to the fabric surface. google.com This process helps to solubilize the excess dye so it can be washed away. google.com Furthermore, this compound reduces any residual dye in the dyebath, preventing it from re-staining the fabric. google.com This application improves the colorfastness of the final product and can streamline the cleaning process by reducing the need for multiple washing and pickling steps. google.com
Applications in Photoreactive Materials (e.g., Light-Sensitive Photocopy Paper)
This compound is utilized in the production of certain types of light-sensitive photocopy paper. chemotechnique.se Its function is linked to its properties as a thiourea derivative, which can participate in photoreactive processes. Specifically, thiourea and its derivatives, including this compound, have been identified as components in diazo-sensitized papers. nih.gov In these systems, the compound can influence the development of the image upon exposure to light. Research has shown that individuals working with diazo sensitized papers can develop contact and photocontact allergic sensitization to the thiourea agents used, indicating their active role in the paper's chemistry. nih.gov
The mechanism in these photoreactive papers often involves diazonium salts, which decompose upon exposure to UV light. The thiourea derivative can act as a fogging agent or stabilizer in the heat-development process of these papers, contributing to the final image quality.
| Application Area | Specific Use | Related Compounds/Processes |
| Photoreactive Materials | Component in light-sensitive photocopy paper chemotechnique.se | Diazo sensitized papers, Thiourea nih.gov |
Additives in Lubricating Oils
This compound serves as a multifunctional additive in lubricating oils. iarc.frnih.gov Its primary roles in this application include acting as an anti-wear agent and a corrosion inhibitor. The presence of sulfur and nitrogen atoms in the DETU molecule allows it to form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing friction and wear.
Furthermore, it functions as a corrosion inhibitor for ferrous metals and aluminum alloys. ca.gov The analysis of lubricating oil additives for the presence and concentration of this compound is a standard practice, often performed using high-performance liquid chromatography (HPLC). iarc.frnih.gov
| Function in Lubricants | Mechanism/Benefit | Analytical Method |
| Anti-wear agent | Forms protective film on metal surfaces | --- |
| Corrosion Inhibitor | Protects ferrous metals and aluminum alloys ca.gov | High-Performance Liquid Chromatography (HPLC) iarc.frnih.gov |
Use in Paint Formulations
In the paint and coatings industry, this compound is incorporated into certain paint formulations, primarily those based on chlorinated rubber. iarc.fr Its main function is as a vulcanization accelerator. iarc.frca.gov Chlorinated rubber is used as a resin in some paints to provide chemical resistance and durability. iarc.fr
The addition of this compound at concentrations typically ranging from 0.5 to 1.0% facilitates the cross-linking (vulcanization) of the rubber, which enhances the mechanical properties and longevity of the resulting paint film. iarc.fr This makes the coatings suitable for applications requiring robust protection against environmental factors.
| Paint Type | Function of DETU | Typical Concentration |
| Chlorinated Rubber-Based Paints iarc.fr | Vulcanization Accelerator iarc.frca.gov | 0.5 to 1.0% iarc.fr |
Future Directions and Emerging Research Areas
Exploration of Novel N,N'-Diethylthiourea Derivatives for Enhanced Properties
The synthesis of novel this compound derivatives is a burgeoning field of research aimed at refining and augmenting the compound's inherent properties for specific applications. By strategically modifying the core DETU structure, scientists can fine-tune its electronic and steric characteristics, leading to derivatives with superior performance.
One promising area of exploration is the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. For instance, research has been conducted on N-Benzyl-N',N'-diethylthiourea, which has shown potential as an antiplatelet agent. nih.gov Similarly, N'-Benzoyl-N,N-diethylthiourea has been investigated for its catalytic activity in polymer chemistry and as a flotation agent in mineral processing. smolecule.com The introduction of different functional groups, such as benzoyl or benzyl (B1604629) moieties, can significantly alter the molecule's biological activity and chemical reactivity. nih.govsmolecule.com
Studies have also focused on creating derivatives with enhanced antimicrobial and anticancer properties. smolecule.commdpi.com For example, the synthesis of N-naphthoyl thiourea derivatives has yielded compounds with significant cytotoxic effects against various cancer cell lines. acs.org The development of metal complexes with DETU and its derivatives is another active area, with research into their potential as antimicrobial and anticancer agents. mdpi.comresearchgate.netdergipark.org.tr These studies highlight the versatility of the thiourea scaffold in generating a diverse library of compounds with a wide range of biological activities. mdpi.com
Future research will likely focus on creating derivatives with improved solubility, stability, and target specificity. The systematic exploration of structure-activity relationships will be crucial in designing next-generation DETU derivatives with optimized properties for a variety of industrial and biomedical applications.
Mechanism-Oriented Studies in Biological Systems
While this compound has been identified as having various biological effects, a comprehensive understanding of its mechanisms of action at the molecular level remains an area of active investigation. Future research will prioritize elucidating the precise biochemical pathways and cellular targets through which DETU and its derivatives exert their effects.
Current knowledge suggests that thiourea compounds can act as antioxidants by scavenging reactive oxygen species. However, the specific interactions of DETU with biological macromolecules are not fully understood. Future studies will likely employ a range of advanced techniques, including proteomics, metabolomics, and genomics, to identify the specific proteins, enzymes, and signaling pathways that are modulated by DETU.
For example, in the context of its use as a vulcanization accelerator, understanding its interaction with rubber polymers at a molecular level could lead to more efficient and controlled cross-linking processes. iarc.fr In biological systems, identifying the specific enzymes or receptors that DETU derivatives interact with is crucial for developing targeted therapeutic agents. nih.gov Research into the antiplatelet activity of some derivatives has suggested an influence on the arachidonic acid pathway, but further investigation is needed to pinpoint the exact molecular targets. nih.gov
Mechanism-oriented studies will be instrumental in predicting the biological activity of new DETU derivatives and in assessing their potential toxicity. A deeper understanding of these mechanisms will pave the way for the rational design of safer and more effective compounds for a variety of applications.
Development of Sustainable Synthesis Routes
The traditional synthesis of this compound often involves the use of hazardous reagents and solvents, prompting a shift towards more sustainable and environmentally friendly production methods. iarc.fr Future research in this area will focus on the principles of green chemistry to develop synthesis routes that are not only efficient but also minimize waste and environmental impact.
One approach is the use of alternative, less hazardous starting materials and reagents. For example, exploring biocatalytic methods or the use of renewable feedstocks could significantly reduce the environmental footprint of DETU production. The development of solvent-free or aqueous-based synthesis methods is another key area of interest.
Recent advancements in synthetic methodology, such as the use of ultrasonic-assisted synthesis, have shown promise in improving reaction efficiency and reducing reaction times for related coordination compounds. semanticscholar.org Applying similar innovative techniques to the synthesis of DETU and its derivatives could lead to more sustainable manufacturing processes. The development of catalytic systems that can efficiently promote the desired reactions under milder conditions is also a critical area of research.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling is becoming an indispensable tool in the study of this compound and its derivatives. These in silico methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby accelerating the research and development process while reducing the need for extensive experimental work.
Molecular docking studies are being used to predict the binding affinity of DETU derivatives to specific biological targets, such as enzymes and receptors. nih.govresearchgate.net This information is invaluable for the rational design of new therapeutic agents with improved potency and selectivity. nih.gov For example, docking simulations have been used to investigate the interaction of DETU derivatives with the active site of cyclooxygenase-1 (COX-1), a key enzyme in platelet aggregation. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure, reactivity, and spectroscopic properties of DETU and its derivatives. acs.orgresearchgate.net These calculations can provide insights into reaction mechanisms and help in the interpretation of experimental data. For instance, DFT has been used to study the interaction between substituted thioureas and metal cations, which is relevant to their use as corrosion inhibitors and in coordination chemistry. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of DETU derivatives with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.
Integration with Nanotechnology and Smart Materials
The unique properties of this compound and its derivatives make them attractive candidates for integration with nanotechnology and the development of smart materials. This emerging area of research explores the use of DETU in the creation of novel materials with advanced functionalities.
DETU has been used as a sulfur source in the synthesis of colloidal nanocrystals, such as barium titanium sulfide (B99878) (BaTiS3) and alloyed Ba(Zr1-xTix)S3 nanomaterials. nsf.govchemrxiv.org These materials have potential applications in optoelectronics and other advanced technologies. chemrxiv.org The ability of DETU to act as a precursor in the formation of nanoparticles highlights its potential role in the bottom-up fabrication of nanoscale devices. nsf.gov
The integration of DETU derivatives into polymer matrices could lead to the development of "smart" materials that respond to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals. For example, DETU's ability to act as a corrosion inhibitor could be harnessed in the development of self-healing coatings for metals. ca.govchemotechnique.se
Furthermore, the complexing ability of DETU with metal ions could be utilized in the design of sensors for the detection of heavy metals or other environmental pollutants. researchgate.net The development of DETU-functionalized nanoparticles for applications in drug delivery and bioimaging is another exciting area of research.
Addressing Environmental and Safety Aspects in Industrial Applications
As the use of this compound continues in various industrial sectors, a corresponding focus on its environmental and safety aspects is crucial. Future research will aim to thoroughly assess and mitigate any potential risks associated with its production, use, and disposal.
One key area of investigation is the environmental fate and transport of DETU. Studies are needed to understand its persistence, degradation pathways, and potential for bioaccumulation in different environmental compartments. This information is essential for conducting comprehensive environmental risk assessments.
In terms of human health, while DETU is known to be a contact allergen, further research is needed to fully understand its long-term toxicological profile. iarc.frchemotechnique.semst.dk This includes investigating its potential for carcinogenicity, reproductive toxicity, and other chronic health effects. iarc.frca.gov The development of sensitive and reliable analytical methods for the detection of DETU in environmental and biological samples is also a priority. nih.gov
Q & A
Q. What are the established synthesis protocols for N,N'-Diethylthiourea (DETU) in academic laboratories?
DETU is synthesized via the reaction of ethylamine with carbon disulfide (CS₂) using a hexadecyl trimethyl ammonium bromide catalyst, yielding 94.6% under optimized conditions . For coordination complexes, DETU is combined with metal salts (e.g., NiCl₂·6H₂O) and ligands (e.g., KSCN) via reflux in solvents like acetone or methanol (molar ratio 1:2:4). This method produces complexes such as [Ni(detu)₄(NCS)₂], confirmed by FTIR (C=S stretch at 590 cm⁻¹) and conductivity measurements (66.4–84.4 µS) .
Q. What analytical techniques are critical for characterizing DETU and its metal complexes?
- FTIR : Identifies functional groups (e.g., ν(C≡N) at 2119 cm⁻¹ for isothiocyanate ligands) .
- Single-crystal XRD : Resolves crystal structures (e.g., monoclinic lattice with space group P2₁/c) and bond parameters (Ni-S: 2.572(13) Å; Ni-N: 2.077(2) Å) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-H contacts contribute 69.5% to crystal packing) .
- Thermal Analysis (TG-DTA) : Reveals decomposition patterns (e.g., DETU decomposes at 261.5°C) .
Advanced Research Questions
Q. How do solvent choices influence the structural refinement of DETU-based coordination compounds?
Solvents impact crystal quality during recrystallization. For example, acetone yields [Ni(detu)₄(NCS)₂] with superior refinement (%R = 3.27) compared to methanol (%R = 4.55), attributed to reduced steric hindrance and enhanced hydrogen bonding (N-H···S interactions). This is critical for high-resolution crystallographic studies .
Q. What methodologies resolve contradictions in DETU’s carcinogenicity data?
While IARC classifies DETU as Group 3 (inconclusive human carcinogenicity), animal studies show thyroid follicular-cell tumors in rats . Researchers must design dose-response studies and assess synergistic effects (e.g., DETU with 2,4-diaminoanisole sulfate increases tumorigenicity in F344 rats) . In vitro assays (e.g., mouse lymphoma cell mutagenicity) and in vivo models should be combined to clarify mechanisms .
Q. How can Hirshfeld Surface Analysis elucidate intermolecular interactions in DETU complexes?
Hirshfeld analysis maps contact contributions (e.g., H-H: 69.5%; S···H: 21.6%) and visualizes hydrogen bonds (N-H···S) via dₙₒᵣₘ surfaces. Molecular shape index plots distinguish donor/acceptor regions (red/blue areas), while fingerprint plots quantify interaction types. This guides crystal engineering for stability .
Q. What challenges arise in crystallographic refinement of DETU-containing complexes using SHELX software?
SHELX requires high-quality diffraction data to resolve anisotropic displacement parameters. For distorted octahedral geometries (e.g., [Ni(detu)₄(NCS)₂]), manual adjustment of bond restraints and hydrogen placement (riding model) is necessary. Validation tools like PLATON ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
